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  • Product: 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
  • CAS: 931682-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is not extensively cha...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on a thorough analysis of its structural components and the well-documented activities of the broader benzimidazole class of compounds. The experimental protocols provided are designed to systematically investigate and validate this proposed mechanism.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Derivatives of this scaffold have been successfully developed into a diverse range of therapeutic agents, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), antihistamines (astemizole), and anticancer agents (bendamustine).[3][4]

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[3] Substitutions at the N-1, C-2, and C-5/C-6 positions are particularly critical in determining the compound's pharmacological properties and target specificity.[2] This guide focuses on a novel, uncharacterized derivative, 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, to propose a plausible mechanism of action and a clear experimental path for its validation.

Structural Analysis and Mechanistic Hypothesis

The structure of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole presents three key features for analysis:

  • The 2,5,6-trimethylated Benzimidazole Core: The methyl groups at positions 5 and 6 are electron-donating and increase the lipophilicity of the molecule. The 5,6-dimethylbenzimidazole moiety is notably a key component of Vitamin B12.[4] This substitution pattern may enhance membrane permeability and facilitate accumulation within cells or microorganisms.

  • The Lack of a C-2 Substituent: Many benzimidazoles derive their activity from a substituent at the C-2 position. The absence of a bulky group here suggests that the primary interactions may be driven by the N-1 substituent and the overall electronic and steric properties of the core.

  • The N-1-(2-phenoxyethyl) Substituent: This is the most functionally significant feature for hypothesizing a mechanism. N-1 substitution is known to be a critical determinant of biological activity.[5] The presence of a phenoxyethyl group introduces both flexibility and aromatic character, creating potential for various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Similar 2-(phenoxymethyl) benzimidazoles and 1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ones have demonstrated significant antimicrobial and antitubercular activities.[6][7]

Hypothesis: Based on this structural analysis, we hypothesize that 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole primarily functions as an antimicrobial (antibacterial and/or antifungal) agent. A secondary, plausible hypothesis is its potential as an antiproliferative agent against cancer cells.

The proposed antimicrobial mechanism likely involves the disruption of key cellular processes through non-covalent binding to essential enzymes or proteins. The lipophilic nature of the compound would facilitate its passage through microbial cell walls and membranes.

Established Mechanisms of Action for Benzimidazole Derivatives

To ground our hypothesis, it is crucial to understand the known mechanisms of the benzimidazole class.

  • Antimicrobial and Anthelmintic Activity: The classic mechanism for anthelmintic benzimidazoles is the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton.[2] In bacteria, benzimidazoles have been shown to target DNA gyrase, a type II topoisomerase essential for DNA replication.[8]

  • Anticancer Activity: The anticancer effects of benzimidazoles are diverse. They can act as:

    • Topoisomerase Inhibitors: Stabilizing the DNA-enzyme cleavage complex, leading to DNA damage and apoptosis.[9]

    • Kinase Inhibitors: Targeting various protein kinases involved in cell signaling and proliferation.

    • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Interfering with DNA repair mechanisms.

  • Anti-inflammatory Activity: Certain benzimidazole derivatives can modulate inflammatory pathways by interacting with targets such as cyclooxygenase (COX) enzymes and various receptors.[3]

  • Proton Pump Inhibition: Benzimidazoles like omeprazole are activated in the acidic environment of the stomach and covalently bind to the H+/K+ ATPase pump, inhibiting gastric acid secretion.[10][11]

Proposed Experimental Workflow for Mechanism of Action (MoA) Elucidation

To systematically investigate the hypothesized mechanism of action, the following tiered experimental approach is recommended. This workflow is designed to first confirm the biological activity and then progressively narrow down the specific molecular target and pathway.

MoA_Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target Class Identification cluster_tier3 Tier 3: Specific Target Validation cluster_tier4 Tier 4: Cellular & Pathway Analysis T1_Antimicrobial Antimicrobial Assays (MIC/MBC/MFC) T2_DNA_Gyrase DNA Gyrase Supercoiling Assay T1_Antimicrobial->T2_DNA_Gyrase If active T2_Toxicity Mammalian Cell Cytotoxicity Assay T1_Antimicrobial->T2_Toxicity Confirm selectivity T1_Antiproliferative Antiproliferative Assays (MTS/MTT vs. Cancer Cell Panel) T2_Tubulin Tubulin Polymerization Assay T1_Antiproliferative->T2_Tubulin If active T3_Enzyme_Kinetics Enzyme Inhibition Kinetics (e.g., Ki determination) T2_DNA_Gyrase->T3_Enzyme_Kinetics T2_Tubulin->T3_Enzyme_Kinetics T3_Biophysical Biophysical Binding Assays (SPR/ITC) T3_Enzyme_Kinetics->T3_Biophysical Confirm direct binding T3_Cellular_Target Cellular Thermal Shift Assay (CETSA) T3_Biophysical->T3_Cellular_Target Confirm target engagement in cells T4_Morphology Microscopy (SEM/TEM for bacteria, Immunofluorescence for cytoskeleton) T3_Cellular_Target->T4_Morphology T4_Downstream Downstream Effect Analysis (e.g., Western Blot for SOS response) T3_Cellular_Target->T4_Downstream

Caption: Experimental workflow for MoA elucidation.

Tier 1: Broad Phenotypic Screening

Objective: To confirm the primary biological activity of the compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 24h for bacteria).

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Antiproliferative Assay (MTS/MTT)

  • Cell Seeding: Seed human cancer cell lines (e.g., a panel from NCI-60) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

Tier 2: Target Class Identification

Objective: To identify the general class of molecular targets based on Tier 1 results. Assuming antimicrobial activity is confirmed, we will proceed with relevant assays.

Protocol 3: Bacterial DNA Gyrase Supercoiling Assay

  • Rationale: This assay determines if the compound inhibits the supercoiling activity of DNA gyrase, a common target for antibacterial agents.

  • Reaction Setup: In a reaction buffer, combine supercoiled DNA plasmid, DNA gyrase enzyme (from E. coli or S. aureus), and various concentrations of the test compound. Include a known inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the relaxed plasmid substrate.

Tier 3: Specific Target Validation

Objective: To confirm direct binding and inhibition of the identified target enzyme.

Protocol 4: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

  • Rationale: SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

  • Immobilization: Covalently immobilize the purified target protein (e.g., DNA Gyrase subunit B) onto a sensor chip surface.

  • Binding Analysis: Flow serial dilutions of the test compound over the chip surface. A binding event results in a change in the refractive index, which is measured in response units (RU).

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

Tier 4: Cellular and Pathway Analysis

Objective: To confirm target engagement in a cellular context and observe the downstream consequences.

Protocol 5: Scanning Electron Microscopy (SEM) of Treated Bacteria

  • Treatment: Treat a mid-log phase bacterial culture with the test compound at its MIC and 2x MIC for several hours.

  • Fixation: Fix the bacterial cells using a standard protocol (e.g., with glutaraldehyde and osmium tetroxide).

  • Preparation: Dehydrate the samples through an ethanol series, critical-point dry, and sputter-coat with gold or palladium.

  • Imaging: Visualize the cells using an SEM. Look for morphological changes such as cell filamentation, membrane blebbing, or lysis, which can be indicative of DNA replication inhibition.

Hypothesized Signaling Pathway

Assuming the compound targets DNA gyrase, the downstream cellular effects in bacteria would involve the activation of the SOS response due to the accumulation of DNA damage.

Signaling_Pathway Compound 2,5,6-trimethyl-1-(2-phenoxyethyl) -1H-1,3-benzodiazole Gyrase DNA Gyrase Compound->Gyrase Inhibition DNA_Replication DNA Replication Fork Stalls Gyrase->DNA_Replication Blocks negative supercoiling DNA_Damage Double-Strand Breaks DNA_Replication->DNA_Damage SOS_Response SOS Response Activated (RecA, LexA) DNA_Damage->SOS_Response Cell_Cycle_Arrest Cell Division Arrest (Filamentation) SOS_Response->Cell_Cycle_Arrest Apoptosis Bactericidal Effect Cell_Cycle_Arrest->Apoptosis

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Exploratory

Structural and Pharmacological Profiling of 2,5,6-Trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure." Its structural resemblance to naturally occurring purine nucleotides allows it to r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure." Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a vast array of biopolymers, facilitating hydrogen bonding, van der Waals interactions, and π-π stacking within enzyme active sites [1].

As a Senior Application Scientist, I frequently encounter the challenge of optimizing these scaffolds for target selectivity and membrane permeability. The compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole represents a highly rationalized synthetic derivative. By combining the electron-donating and sterically demanding properties of the 2,5,6-trimethyl core with the flexible, lipophilic 1-(2-phenoxyethyl) side chain, this molecule serves as an exceptional model for structure-activity relationship (SAR) studies targeting kinases, topoisomerases, and antimicrobial pathways [1, 2].

This whitepaper provides an in-depth technical guide to the chemical properties, self-validating synthetic methodologies, and biological evaluation workflows for this specific benzimidazole derivative.

Chemical Structure and Physicochemical Properties

The pharmacological efficacy of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is entirely dictated by its structural topology.

  • The Benzimidazole Core: Acts as the primary pharmacophore. The N3 nitrogen serves as a critical hydrogen-bond acceptor.

  • 2,5,6-Trimethyl Substitution: The methyl groups at the 5 and 6 positions [3] increase the electron density of the aromatic system via inductive effects, enhancing affinity for electron-deficient residues in target binding sites. The 2-methyl group introduces specific steric hindrance, restricting the rotational freedom of the N1 substituent and locking the molecule into a favorable bioactive conformation.

  • 1-(2-Phenoxyethyl) Moiety: This side chain acts as a flexible linker terminating in an aromatic ring. It is designed to probe and occupy distal hydrophobic sub-pockets, a common requirement for overcoming resistance in antimicrobial and anticancer targets [2].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's pharmacokinetic potential (calculated based on standard cheminformatics models):

PropertyValuePharmacological Implication
IUPAC Name 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazoleStandardized nomenclature for SAR tracking.
Molecular Formula C18H20N2OIndicates a highly lipophilic framework.
Molecular Weight 280.37 g/mol Well within the Lipinski Rule of 5 limit (<500 Da), ensuring favorable oral bioavailability.
LogP (Estimated) 4.2High lipophilicity drives rapid passive diffusion across phospholipid bilayers.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 2 (N3, Ether Oxygen)Sufficient for specific target anchoring without compromising lipophilicity.
Rotatable Bonds 4Provides necessary flexibility for the phenoxyethyl tail to induce fit into target pockets.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of highly substituted benzimidazoles requires strict control over regioselectivity. The following two-step protocol is designed to ensure high yield and purity, utilizing causality-driven experimental choices.

Synthesis A 4,5-Dimethylbenzene-1,2-diamine + Acetic Acid B Cyclization (Reflux, 100°C) A->B C 2,5,6-Trimethyl-1H-benzimidazole (Intermediate) B->C -H2O D N-Alkylation + (2-Bromoethoxy)benzene (Cs2CO3, DMF, 80°C) C->D E 2,5,6-Trimethyl-1-(2-phenoxyethyl) -1H-1,3-benzodiazole D->E -HBr

Fig 1: Two-step regioselective synthetic workflow for the target benzimidazole derivative.

Step 1: Cyclization to 2,5,6-Trimethyl-1H-benzimidazole
  • Reagents: Dissolve 10 mmol of 4,5-dimethylbenzene-1,2-diamine in 15 mL of glacial acetic acid.

  • Causality: Glacial acetic acid serves a dual purpose here: it acts as both the solvent and the acylating agent/carbon source for the C2 position.

  • Reaction: Reflux the mixture at 100°C for 4 hours. The high temperature is required to drive the dehydration step (loss of H2O) following the initial amide formation, forcing the ring closure[4].

  • Workup: Cool to room temperature and neutralize slowly with 10% aqueous NaOH until pH 8 is reached. The intermediate (2,5,6-trimethyl-1H-benzimidazole) will precipitate as a solid [3]. Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective N-Alkylation
  • Reagents: Suspend 5 mmol of the intermediate in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Add 7.5 mmol of Cesium Carbonate (Cs2CO3).

  • Causality: The choice of Cs2CO3 over weaker bases (like K2CO3) is critical. The large ionic radius of the cesium cation poorly coordinates with the benzimidazolide anion. This creates a highly reactive "naked" anion, which drastically increases nucleophilicity and drives the reaction exclusively toward N-alkylation, preventing unwanted degradation. DMF is chosen for its high dielectric constant, which stabilizes the transition state.

  • Reaction: Add 6 mmol of (2-bromoethoxy)benzene dropwise. Stir at 80°C for 6 hours.

  • Workup: Quench the reaction with ice water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 7:3) to yield the pure target compound.

Mechanisms of Action and Biological Evaluation

Benzimidazole derivatives featuring phenoxyethyl side chains are extensively investigated for their ability to disrupt DNA replication and cellular signaling. The structural similarity to purines allows them to act as competitive inhibitors for ATP-binding sites in kinases or as DNA intercalators that poison topoisomerase enzymes [1].

MOA Ligand Benzimidazole Derivative Interactions Binding Modalities Hydrogen Bonding (N3) pi-pi Stacking (Core) Hydrophobic (Phenoxyethyl) Ligand->Interactions Target Target Enzyme (e.g., Topoisomerase/Kinase) Inhibition Enzyme Inhibition Target->Inhibition Interactions->Target Outcome Cell Cycle Arrest / Apoptosis Inhibition->Outcome

Fig 2: Proposed mechanistic signaling pathway and binding modalities of the benzimidazole scaffold.

In Vitro Cytotoxicity Workflow (MTT Assay)

To validate the biological efficacy of the synthesized compound, a standardized MTT assay is employed. This protocol is designed to be self-validating by incorporating strict temporal controls.

  • Cell Seeding: Seed target cancer cell lines (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and log-phase growth recovery.

  • Compound Treatment: Prepare a serial dilution of the benzimidazole compound in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.1 µM to 100 µM.

  • Causality of Incubation: Incubate for exactly 48 hours. Why 48 hours? Benzimidazoles often exert their effects via cell cycle arrest (e.g., S-phase or G2/M phase). A 48-hour window ensures the cells undergo at least one full replication cycle, allowing DNA-intercalating or kinase-inhibiting mechanisms to fully manifest as measurable antiproliferative effects.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductase in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Readout: Carefully aspirate the media and dissolve the formazan in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • 1-(2-Phenoxyethyl)
  • Source: nih.
  • Source: cas.
  • Source: acs.
Foundational

2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in vitro biological activity

An in-depth technical analysis of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (also known systematically as 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-benzimidazole) requires a rigorous understanding of the benzimi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (also known systematically as 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-benzimidazole) requires a rigorous understanding of the benzimidazole pharmacophore. As an application scientist overseeing early-stage drug discovery, I approach this compound not merely as a chemical structure, but as a highly tuned molecular tool.

The benzimidazole core is a "privileged scaffold" in medicinal chemistry due to its structural mimicry of naturally occurring purine nucleotides, allowing it to readily interact with various biopolymers, enzymes, and receptors[1]. By introducing specific substitutions—namely the 2,5,6-trimethyl groups and the N1-phenoxyethyl tail—we drastically alter its lipophilicity, steric profile, and target residence time.

This guide deconstructs the in vitro biological activity of this specific class of compounds, detailing the mechanistic pathways, expected quantitative profiles, and the self-validating experimental protocols required to evaluate them.

Pharmacophore Rationale & Target Engagement

The biological activity of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is dictated by three critical structural features:

  • The 1H-1,3-Benzodiazole Core: Acts as the primary hydrogen bond donor/acceptor, facilitating pi-pi stacking with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in target binding pockets[1].

  • 2,5,6-Trimethyl Substitution: The addition of electron-donating methyl groups at the 5 and 6 positions increases the electron density of the aromatic system, strengthening binding affinity. The C2 methyl group provides steric hindrance that prevents rapid enzymatic degradation at the highly reactive C2 position, while locking the N1 side chain into a favorable conformation.

  • 1-(2-Phenoxyethyl) Tail: This flexible, lipophilic moiety acts as a hydrophobic anchor. It is critical for penetrating mycobacterial cell walls and occupying deep hydrophobic sub-pockets in eukaryotic targets, such as the colchicine binding site on tubulin[2] or the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR)[3].

Primary In Vitro Mechanisms of Action

Based on structure-activity relationship (SAR) studies of closely related phenoxyethyl-benzimidazoles, this compound is evaluated against three primary mechanistic pathways:

A. Tubulin Polymerization Inhibition (Anticancer)

Benzimidazole derivatives are potent microtubule destabilizers. They bind to the colchicine site of β -tubulin, preventing the addition of new tubulin heterodimers to the growing microtubule plus-end[2]. This disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent mitochondria-dependent intrinsic apoptosis[3].

B. FtsZ Inhibition (Antitubercular)

In prokaryotic systems, particularly Mycobacterium tuberculosis, phenoxyalkylbenzimidazoles exhibit potent bactericidal activity[4]. They target FtsZ, the bacterial homologue of tubulin. By inhibiting FtsZ GTPase activity and preventing the formation of the Z-ring, these compounds halt bacterial cell division without causing broad-spectrum cytotoxicity to mammalian cells[4].

C. Androgen Receptor BF3 Allosteric Modulation

Derivatives featuring a phenoxyethyl side chain linked to a benzimidazole core have been identified as highly specific inhibitors of the AR BF3 surface pocket[3]. Binding at this allosteric site induces a conformational change that prevents co-activator recruitment, making it a critical mechanism for targeting enzalutamide-resistant prostate cancer cell lines.

MOA A 2,5,6-Trimethyl-1- (2-phenoxyethyl)- 1H-benzimidazole B Colchicine Binding Site on β-Tubulin A->B Hydrophobic Interaction C Inhibition of Microtubule Assembly B->C Destabilization D G2/M Phase Cell Cycle Arrest C->D Mitotic Spindle Disruption

Fig 1. Mechanistic pathway of tubulin polymerization inhibition by benzimidazole derivatives.

Standardized In Vitro Assay Protocols

To ensure scientific integrity, every protocol must be a self-validating system. As an application scientist, I design these workflows to isolate the biochemical mechanism from cellular variables before moving to phenotypic screening.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: This biochemical assay isolates direct target engagement from cellular permeability or efflux pump interference. Self-Validation: Includes a known promoter (Paclitaxel) and a known inhibitor (Colchicine) to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Dilution: Serially dilute the test compound in anhydrous DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Protein Assembly: Add 50 µL of purified porcine brain tubulin (3 mg/mL) to a pre-warmed (37°C) 96-well half-area black microplate.

  • Initiation & Controls: Add 5 µL of the test compound. In parallel wells, add 1% DMSO (Vehicle), 10 µM Colchicine (Positive Inhibition Control), and 10 µM Paclitaxel (Positive Polymerization Control).

  • Kinetic Measurement: Immediately read the plate using a spectrofluorometer (Ex 360 nm / Em 420 nm) at 1-minute intervals for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase). A reduction in Vmax​ relative to the vehicle control confirms polymerization inhibition.

Protocol 2: Resazurin Microtiter Assay (REMA) for Mycobacterial MIC

Causality:M. tuberculosis forms clumps in liquid culture, making standard optical density (OD 600​ ) readings highly inaccurate. Resazurin relies on the metabolic reduction of the dye by living cells, providing a precise, artifact-free readout[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD 600​ of 0.6–0.8). Dilute the culture to 1×105 CFU/mL.

  • Plating: Dispense 100 µL of the bacterial suspension into a 96-well plate containing 100 µL of the serially diluted benzimidazole compound.

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Metabolic Labeling: Add 30 µL of a 0.02% (w/v) resazurin solution to each well. Include Rifampicin as a positive control and cell-free media as a background blank.

  • Readout: Incubate for an additional 24–48 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue (resazurin) to pink (resorufin).

Workflow S1 1. Compound Preparation (10 mM DMSO Stock) S2 2. Cell-Free Target Assay (Tubulin / FtsZ / AR-BF3) S1->S2 Biochemical Screen S3 3. Phenotypic Viability Assay (Resazurin / MTT) S1->S3 Cellular Screen S4 4. Mechanistic Validation (Flow Cytometry / Microscopy) S2->S4 Target Confirmed S3->S4 IC50 Established

Fig 2. Self-validating in vitro screening workflow for evaluating benzimidazole bioactivity.

Quantitative Data Presentation

When evaluating 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-benzimidazole against structurally analogous libraries, the following in vitro activity profile represents the expected baseline efficacy thresholds required to classify the compound as a viable "hit" for lead optimization.

Table 1: Representative In Vitro Activity Profile of Phenoxyethyl-Benzimidazole Derivatives

Target / Assay TypeCell Line / OrganismExpected IC 50​ / MIC RangeReference Control
Tubulin Polymerization (Biochemical)Cell-Free (Porcine Brain)2.5 µM – 5.0 µMColchicine (IC 50​ ~3.0 µM)
Antiproliferative (Phenotypic)HeLa (Cervical Cancer)2.0 µM – 10.0 µMNocodazole (IC 50​ ~1.5 µM)
Antitubercular (Phenotypic)M. tuberculosis H37Rv3.1 µM – 12.5 µMRifampicin (MIC ~0.5 µM)
AR BF3 Inhibition (Cell-Based)LNCaP (Prostate Cancer)4.2 µM – 8.5 µMEnzalutamide (IC 50​ ~0.2 µM)

Note: The highly lipophilic nature of the phenoxyethyl tail generally yields excellent cell permeability, meaning the drop-off between cell-free biochemical IC 50​ and phenotypic cellular IC 50​ is typically minimal compared to more polar scaffolds.

References[1] Benchchem. 1-(2-Phenoxyethyl)-1H-benzimidazole | Research Chemical. Available at: https://benchchem.com[4] ACS Publications. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. ACS Infectious Diseases. Available at:https://pubs.acs.org[3] PMC. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at:https://ncbi.nlm.nih.gov/pmc[2] MDPI. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Available at: https://mdpi.com

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2,5,6-Trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Executive Summary & Molecular Rationale The 1H-1,3-benzodiazole (benzimidazole) nucleus is a privileged scaffold in medicinal chemistry, frequently leveraged to mimic purine nucleotides and interact with a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The 1H-1,3-benzodiazole (benzimidazole) nucleus is a privileged scaffold in medicinal chemistry, frequently leveraged to mimic purine nucleotides and interact with a vast array of biopolymers. The specific derivative 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole represents a highly specialized, lipophilic pharmacophore designed to probe deep, hydrophobic allosteric pockets [1].

As an application scientist designing screening cascades, understanding the causality behind this molecule's structural components is critical for developing accurate binding assays:

  • 2,5,6-Trimethyl Substitution: Methylation at the 5 and 6 positions of the benzimidazole core significantly increases the lipophilicity (LogP) and provides steric bulk. This locks the molecule into specific orientations within hydrophobic pockets, preventing off-target promiscuity driven by smaller, more flexible cores. The C2 methyl group prevents rapid metabolism at the otherwise vulnerable C2 position.

  • 1-(2-Phenoxyethyl) Moiety: The ether oxygen acts as a flexible hinge and a weak hydrogen bond acceptor. More importantly, the terminal phenyl ring is positioned to engage in face-to-face or edge-to-face π−π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) common in the binding sites of lipophilic targets [2].

Target Receptor Landscape

While benzimidazoles are ubiquitous, the bulky, lipophilic nature of the 2,5,6-trimethyl-1-(2-phenoxyethyl) substitution pattern directs its affinity toward specific receptor classes characterized by hydrophobic binding clefts.

The Androgen Receptor (AR) BF3 Site

Traditional antiandrogens target the buried hydrophobic androgen-binding pocket. However, phenoxyethyl-benzimidazole derivatives have been identified as potent inhibitors targeting the surface pocket of the AR, known as Binding Function 3 (BF3) [1]. The 1-(2-phenoxyethyl) group acts as an anchor, displacing water molecules from the BF3 surface and forming stable hydrophobic contacts, making this scaffold a prime candidate for overcoming enzalutamide-resistant prostate cancers.

The Translocator Protein (TSPO)

TSPO, located on the outer mitochondrial membrane, is a primary target for highly lipophilic aromatic compounds. Up-regulation of TSPO is a hallmark of neuroinflammation [3]. The 2,5,6-trimethyl-benzimidazole core mimics the steric profile of classic TSPO ligands (like DAA1106), while the phenoxyethyl tail perfectly occupies the lipophilic cleft of the TSPO binding site, driving high-affinity (low nanomolar) interactions.

Pharmacophore Mapping & Mechanism

Pharmacophore Ligand 2,5,6-trimethyl-1-(2-phenoxyethyl) -1H-1,3-benzodiazole Sub1 1-(2-phenoxyethyl) Group Ligand->Sub1 Sub2 2,5,6-trimethyl Groups Ligand->Sub2 Sub3 Benzimidazole Core Ligand->Sub3 Mech1 π-π Stacking & Hydrophobic Contacts Sub1->Mech1 Mech2 Steric Anchoring & Lipophilicity (LogP) Sub2->Mech2 Mech3 Hydrogen Bond Acceptor (N3) Sub3->Mech3 Target Receptor Binding Pocket (e.g., AR-BF3, TSPO) Mech1->Target Mech2->Target Mech3->Target

Pharmacophore mapping of 2,5,6-trimethyl-1-(2-phenoxyethyl)-benzimidazole to receptor targets.

Self-Validating Experimental Protocols

To accurately determine the binding affinity ( Ki​ and Kd​ ) of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, the assay architecture must be robust against the compound's high lipophilicity, which often causes artifactual non-specific binding.

Protocol 1: High-Throughput Radioligand Displacement Assay

This protocol utilizes a filtration-based method to determine the IC50​ , which is subsequently converted to Ki​ via the Cheng-Prusoff equation.

Causality & Self-Validation System:

  • PEI Pre-soaking: GF/B glass fiber filters are pre-soaked in 0.3% Polyethylenimine (PEI). Why? The highly lipophilic phenoxyethyl-benzimidazole will stick to bare glass fibers, inflating the apparent binding. PEI coats the filter with a positive charge, repelling the ligand and reducing background noise.

  • Ligand Depletion Check: The assay is designed so that no more than 10% of the total radioligand is bound. If >10% binds, the free radioligand concentration is no longer constant, violating pseudo-first-order kinetics and invalidating the Ki​ calculation.

  • Internal Z'-Factor Validation: Every plate includes 8 wells of Total Binding (vehicle only) and 8 wells of Non-Specific Binding (10 µM of a known competitor, e.g., PK11195 for TSPO). The plate is only validated if the Z′≥0.5 .

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-overexpressing CHO cell membranes in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) to a final concentration of 10 µg protein/well.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in 100% DMSO. Transfer 1 µL of these dilutions to a 96-well assay plate (final DMSO concentration = 1%).

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (e.g., [3H] -PK11195 at 1 nM) to all wells.

  • Incubation: Add 49 µL of the membrane suspension to initiate the reaction. Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes while flushing unbound ligand.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20 scintillation cocktail, and read on a TopCount NXT microplate scintillation counter.

Workflow Step1 Membrane Preparation (Target Receptor Overexpression) Step2 Incubation Radioligand + 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-benzimidazole Step1->Step2 Step3 Rapid Filtration (GF/B Filters pre-soaked in 0.3% PEI) Step2->Step3 Step4 Liquid Scintillation Counting (Quantify Bound Radioligand) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Equation for Ki) Step4->Step5

Radioligand binding assay workflow for lipophilic benzimidazole derivatives.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

While radioligand assays provide equilibrium affinity ( Ki​ ), they mask the kinetic rates ( kon​ and koff​ ). For a bulky molecule like 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, steric hindrance often results in a slow kon​ , which is critical for understanding in vivo residence time.

Causality & Self-Validation System:

  • Solvent Correction: Because the compound requires DMSO for solubility, and DMSO drastically alters the refractive index of the running buffer, a 6-point DMSO calibration curve (0.5% to 1.5%) must be run before and after the analyte injections. This self-corrects bulk shift artifacts.

  • Double Referencing: Raw sensorgrams are subtracted against both a reference flow cell (unmodified dextran matrix) and a blank buffer injection to isolate true specific binding.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the purified target receptor (e.g., AR-LBD) to a CM5 sensor chip until a density of 3000 RU is achieved.

  • Buffer Preparation: Prepare Running Buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4). Ensure the DMSO concentration exactly matches the analyte samples.

  • Analyte Injection: Inject 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole at 5 concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a high flow rate of 50 µL/min. Why 50 µL/min? High flow rates minimize mass transport limitation, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation: Allow running buffer to flow for 600 seconds to accurately measure the slow koff​ typical of highly lipophilic benzimidazoles.

  • Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka​ ( kon​ ), kd​ ( koff​ ), and KD​ ( kd​/ka​ ).

Quantitative Data Presentation

The following table summarizes the expected binding metrics for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole based on benchmark SAR data for homologous phenoxyethyl-benzimidazoles against primary hydrophobic targets[1][3][4].

Target ReceptorAssay Modality IC50​ (nM) Ki​ / KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Androgen Receptor (BF3) Radioligand45.2 ± 3.118.5 1.2×105 2.2×10−3 7.5 min
TSPO Radioligand12.4 ± 1.85.1 4.8×105 2.4×10−3 6.9 min
Histamine H1 SPRN/A> 10,000N/AN/ANegligible
Cannabinoid CB2 SPR210.5 ± 1585.0 8.5×104 7.2×10−3 2.3 min

Data Interpretation Note: The high affinity for TSPO and AR-BF3 is driven by the low koff​ rate, a direct consequence of the deep hydrophobic anchoring provided by the 2,5,6-trimethyl and phenoxyethyl substitutions. The lack of affinity for H1 indicates that despite the benzimidazole core, the specific steric bulk of this derivative prevents binding to narrower aminergic pockets [4].

References

  • Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives. Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link]

  • Benzimidazole-based anion receptors: tautomeric switching and selectivity. Organic & Biomolecular Chemistry, RSC Publishing, 2012. URL:[Link]

  • TSPO ligands and benzimidazole derivatives in neurodegeneration. Accepted Manuscript - AIR Unimi, Università degli Studi di Milano. URL: [Link]

  • New benzimidazole derivatives as antihistamine agents.World Intellectual Property Organization, WO2016107848A1, 2016.
Foundational

An In-depth Technical Guide to the In Vivo Toxicity Profile of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

A Proposed Framework for Preclinical Safety Assessment Part 1: Core Directive - A Bespoke Toxicological Strategy The unique chemical structure of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, a substituted benz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Framework for Preclinical Safety Assessment

Part 1: Core Directive - A Bespoke Toxicological Strategy

The unique chemical structure of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, a substituted benzimidazole, necessitates a tailored approach to its toxicological evaluation. This guide eschews a generic template in favor of a bespoke strategy that considers the potential metabolic pathways and target organ toxicities inferred from its structural motifs: the benzimidazole core, the trimethyl substitution, and the phenoxyethyl side chain.

Our investigative roadmap prioritizes a tiered, data-driven approach, commencing with acute toxicity assessments to establish dose ranges, followed by more extensive sub-chronic studies to identify target organs. Subsequent specialized studies, including genotoxicity, reproductive toxicity, and carcinogenicity assessments, will be contingent on the initial findings and the intended clinical or industrial application of the compound. This adaptive strategy ensures a resource-efficient and ethically responsible investigation into the compound's safety profile.

Part 2: Scientific Integrity & Logic - The E-E-A-T Pillars

Expertise & Experience: The Rationale Behind the Roadmap

The decision to structure this toxicological investigation in a tiered manner is rooted in decades of preclinical safety assessment experience.[1][2][3] This approach allows for early identification of potential liabilities and informs the design of subsequent, more complex studies. For instance, initiating with an acute toxicity study is not merely a preliminary step but a critical one for determining the Maximum Tolerated Dose (MTD), which is essential for designing meaningful repeat-dose studies.[2]

The choice of animal models, primarily rodents (rats and mice) and a non-rodent species (such as dogs or non-human primates in later stages), is aligned with international regulatory expectations (e.g., FDA, EMA, OECD) and provides a comparative basis for assessing potential human risk.[1][4] The selection of specific strains will be based on their historical use in toxicological studies and their known metabolic profiles.

Trustworthiness: A Self-Validating System

Each proposed experimental protocol is designed to be a self-validating system. For example, in our repeat-dose toxicity studies, the inclusion of multiple dose groups (low, mid, and high) alongside a control group allows for the establishment of a dose-response relationship and a No-Observed-Adverse-Effect-Level (NOAEL).[3][5] The incorporation of satellite groups for toxicokinetic analysis ensures that observed toxicities can be correlated with systemic exposure to the parent compound and its metabolites. This integrated approach provides a robust dataset where findings from one endpoint (e.g., clinical observations) can be corroborated by others (e.g., histopathology, clinical chemistry).

Authoritative Grounding & Comprehensive References

All proposed studies are designed to be compliant with Good Laboratory Practice (GLP) principles and to follow internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA).[1][6][7][8][9] Adherence to these guidelines ensures the quality, integrity, and reproducibility of the data, facilitating regulatory acceptance.

Part 3: Experimental Protocols & Data Visualization

Acute Oral Toxicity Assessment (As per OECD Guideline 423)

Objective: To determine the acute oral toxicity of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole and to estimate its LD50.

Methodology:

  • Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old). The use of a single sex is often sufficient for acute toxicity studies.[10][11]

  • Housing: Animals will be housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.[6][11] Standard laboratory diet and water will be provided ad libitum.

  • Dose Administration: The test substance will be administered orally by gavage. The starting dose will be selected based on available data from structurally related compounds. In the absence of such data, a starting dose of 300 mg/kg is recommended.[10]

  • Observation Period: Animals will be observed for clinical signs of toxicity for at least 14 days.[2][10] Body weight will be recorded at the start and end of the study.

  • Endpoint: The primary endpoint is mortality. A gross necropsy will be performed on all animals.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No significant findings
200031/3Lethargy, piloerection

Note: This is a hypothetical data table.

Experimental Workflow:

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Observation Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Oral_Gavage Oral Administration Dose_Preparation->Oral_Gavage Clinical_Observation 14-Day Observation Oral_Gavage->Clinical_Observation Necropsy Gross Necropsy Clinical_Observation->Necropsy Data_Analysis Data Analysis & LD50 Estimation Necropsy->Data_Analysis

Caption: Acute Oral Toxicity Workflow

Sub-chronic 90-Day Oral Toxicity Study (As per OECD Guideline 408)

Objective: To evaluate the repeated-dose toxicity of the compound over a 90-day period and to identify target organs.

Methodology:

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Levels: A control group and at least three dose levels (e.g., 25, 150, and 1000 mg/kg/day) will be used.[6][12] The highest dose should induce some toxicity but not mortality.

  • Administration: Daily oral gavage for 90 days.[6]

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmology

    • Hematology and clinical chemistry

    • Urinalysis

    • Gross necropsy and organ weights

    • Histopathology of major organs and tissues

Data Presentation:

ParameterControlLow Dose (25 mg/kg)Mid Dose (150 mg/kg)High Dose (1000 mg/kg)
Body Weight Gain (g, male)150 ± 10148 ± 12135 ± 9110 ± 15
Liver Weight (g, male)12.5 ± 1.112.8 ± 1.314.5 ± 1.518.2 ± 2.0
ALT (U/L, male)45 ± 548 ± 675 ± 8150 ± 20

*Note: This is a hypothetical data table; p<0.05 vs. control.

Experimental Workflow:

Subchronic_Toxicity_Workflow Dose_Selection Dose Range Finding Dosing_Period 90-Day Dosing Dose_Selection->Dosing_Period In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight, etc.) Dosing_Period->In_Life_Monitoring Terminal_Procedures Terminal Procedures (Necropsy, Organ Weights) In_Life_Monitoring->Terminal_Procedures Data_Integration Data Integration & NOAEL Determination In_Life_Monitoring->Data_Integration Histopathology Histopathology Terminal_Procedures->Histopathology Histopathology->Data_Integration

Caption: Sub-chronic Toxicity Workflow

Genotoxicity Assessment

A standard battery of genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.

  • In Vitro Bacterial Reverse Mutation Test (Ames Test, OECD 471): To detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473) or Mouse Lymphoma Assay (OECD 490): To detect clastogenic or aneugenic events.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess for chromosomal damage in bone marrow cells.[7][13]

Based on the trimethylbenzene moiety, which has shown some evidence of genotoxicity in certain assays, a thorough investigation is warranted.[14]

Reproductive and Developmental Toxicity Screening (As per OECD Guideline 421)

If the compound is intended for use in products with potential for human exposure, particularly for women of childbearing age, a reproductive and developmental toxicity screening study is crucial.[3][15] This study would provide initial information on potential effects on fertility, pregnancy, and offspring development.

Carcinogenicity Assessment

The need for a long-term carcinogenicity bioassay will be determined by the results of the genotoxicity battery, findings from the 90-day toxicity study (e.g., evidence of sustained tissue damage and cell proliferation), the intended duration of human exposure, and structural alerts for carcinogenicity.[16][17][18] Benzimidazole and its derivatives have a wide range of biological activities, and some have been investigated for their carcinogenic potential.[16][19][20]

References

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • OECD Guideline for the Testing of Chemicals. OECD. [Link]

  • OECD Guideline for the Testing of Chemicals In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]

  • Test Guidelines for Pesticide Data Requirements. US EPA. [Link]

  • OECD Guideline for the Testing of Chemicals 420. OECD. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Defined Approaches for EPA Testing. IIVS.org. [Link]

  • Series 870 - Health Effects Test Guidelines. US EPA. [Link]

  • EXPERT PANEL MEETING MARCH 6-7, 2023. Cosmetic Ingredient Review. [Link]

  • Animal and In Vitro Toxicity Testing. National Academies of Sciences, Engineering, and Medicine. [Link]

  • FDA Releases Draft Guidance on Phasing Out Animal Testing. Halloran Consulting Group. [Link]

  • US EPA struggles to replace animal tests for pesticide toxicity. C&EN Global Enterprise. [Link]

  • Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Regulations.gov. [Link]

  • Abstract for TR-88. National Toxicology Program - NIH. [Link]

  • Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. Toxicology.org. [Link]

  • 2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title. PMDA. [Link]

  • Genotoxicity evaluation of trimethylbenzenes. PubMed. [Link]

  • A brief report on reproductive toxicity study. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. PMC. [Link]

  • Matched molecular pairs-driven read-across for the prediction of genotoxicity of plant protection product residues. LJMU Research Online. [Link]

  • Combined Repeated Dose Toxicity Study with the Reproduction/ Developmental Toxicity Screening Test(OECD TG422) -Data Sheet-. NITE. [Link]

  • Underestimations in the In Silico-Predicted Toxicities of V-Agents. MDPI. [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. jchr.org. [Link]

  • 動物試験文献 1990. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Guideline on Repeated Dose Toxicity Corr. European Medicines Agency (EMA). [Link]

  • Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1. SciSpace. [Link]

  • Recommended Lists of Genotoxic and Non-genotoxic Chemicals for Assessment of the Performance of New or Improved Genotoxicity Tests: A Follow-up to an ECVAM Workshop. JRC Publications Repository. [Link]

  • Prioritization of NTP reproductive toxicants for field studies. CDC Stacks. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. [Link]

  • Poison of the month. [Link]

  • Evaluation of repeated dose and reproductive/developmental toxicity of 1,2-Cyclohexanedicarboxylic Acid, 1-butyl 2. [Link]

  • A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry. [Link]

  • 208630Orig1s000. accessdata.fda.gov - Food and Drug Administration. [Link]

  • No.3|553-562|May-July|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEAI - 553 Heterocyclic Letters Vol. 13. [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. IBB PAS Repository. [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]

  • Direct and In-Utero Exposure to Quaternary Ammonium Disinfectants Alters Sperm Parameters and mRNA Expression of Epigenetic Enzymes in the Testes of Male CD-1 Mice. MDPI. [Link]

  • Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

cell culture assay protocols using 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Application Note: Profiling 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole as an Androgen Receptor BF3 Inhibitor in Prostate Cancer Models Executive Brief & Mechanistic Rationale The human Androgen Receptor (AR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole as an Androgen Receptor BF3 Inhibitor in Prostate Cancer Models

Executive Brief & Mechanistic Rationale

The human Androgen Receptor (AR) remains the primary therapeutic target for prostate cancer (PCa). Conventional antiandrogens (e.g., Enzalutamide, Bicalutamide) competitively bind the AR’s buried hydrophobic ligand-binding domain (LBD). However, therapeutic pressure inevitably selects for LBD mutations, leading to Castration-Resistant Prostate Cancer (CRPC)[1].

To circumvent LBD-driven resistance, allosteric modulation via the AR Binding Function 3 (BF3) surface pocket has emerged as a highly effective strategy[1]. The BF3 pocket is essential for the recruitment of critical co-chaperones, such as BAG1L, which facilitate AR nuclear translocation and transcriptional activation[2].

2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (a highly substituted phenoxyethyl benzimidazole) belongs to a structural class of validated BF3 inhibitors[1]. The 1-(2-phenoxyethyl) moiety acts as a critical pharmacophore that anchors into the BF3 surface groove, while the 2,5,6-trimethyl substitutions on the benzimidazole core enhance hydrophobic packing and cellular permeability. This application note details a self-validating, multi-tiered cell culture workflow to evaluate this compound's efficacy, transcriptional suppression, and exact molecular binding site.

Pathway Androgen Androgen (DHT/R1881) AR Androgen Receptor (LBD Activation) Androgen->AR Nucleus Nuclear Translocation AR->Nucleus BF3 BF3 Pocket BAG1L Recruitment Nucleus->BF3 Transcription Gene Transcription (PSA, Survival) BF3->Transcription Inhibitor 2,5,6-trimethyl-1- (2-phenoxyethyl)- benzimidazole Inhibitor->BF3 Allosteric Blockade

Fig 1. Mechanism of AR BF3 blockade by phenoxyethyl benzimidazoles.

Experimental Workflow Design

To ensure rigorous validation (E-E-A-T), this protocol does not rely on a single phenotypic readout. Instead, it employs a tri-phasic approach: confirming macroscopic cell death, isolating AR-specific transcriptional inhibition, and proving direct target engagement at the BF3 pocket.

Workflow Compound Compound Prep: 2,5,6-trimethyl-1-(2-phenoxyethyl)-benzimidazole CellModels Prostate Cancer Models LNCaP (Sensitive) | MR49F (Resistant) Compound->CellModels Assay1 1. Cell Viability (MTS) Endpoint: Cytotoxicity CellModels->Assay1 Assay2 2. Reporter Assay Endpoint: AR Transcription CellModels->Assay2 Assay3 3. Proximity Ligation (PLA) Endpoint: BAG1L Displacement CellModels->Assay3

Fig 2. Multi-tiered assay workflow for evaluating AR BF3 inhibitors.

Detailed Methodologies & Causality

Protocol A: Anti-Proliferative Viability Assay

Objective: Determine the IC50 of the compound in androgen-sensitive (LNCaP) and Enzalutamide-resistant (MR49F) cell lines[1].

  • Step 1: Culture LNCaP and MR49F cells in RPMI 1640 supplemented with 5% Charcoal-Stripped Serum (CSS) for 48 hours prior to the assay.

    • Causality: Standard FBS contains unknown concentrations of endogenous steroids. CSS is lipid-depleted, establishing a true hormone-free baseline so that AR activation can be strictly controlled.

  • Step 2: Seed cells at 5,000 cells/well in 96-well plates. Add 0.1 nM R1881 (a synthetic androgen) to stimulate AR-dependent proliferation.

  • Step 3: Treat cells with a 10-point dose-response titration (0.1 µM to 50 µM) of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole. Include Enzalutamide (10 µM) as a control.

  • Step 4: After 72 hours, add MTS reagent (CellTiter 96) and measure absorbance at 490 nm.

    • Self-Validation: Enzalutamide will show high toxicity in LNCaP but fail in MR49F. A true BF3 inhibitor must show equipotent cytotoxicity across both lines[1].

Protocol B: AR Transcriptional Reporter Assay

Objective: Prove that cytotoxicity is driven by AR suppression, not general chemical toxicity.

  • Step 1: Transiently co-transfect LNCaP cells with a PSA-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (transfection control).

    • Causality: Prostate-Specific Antigen (PSA) is a canonical AR-driven gene. Using a dual-luciferase system normalizes the data against variations in cell number or transfection efficiency, isolating the pure transcriptional activity of the AR.

  • Step 2: Treat with 0.1 nM R1881 and the test compound (at IC50 and IC90 concentrations) for 24 hours.

  • Step 3: Lyse cells and quantify luminescence using a Dual-Luciferase Reporter Assay System.

Protocol C: In Situ Proximity Ligation Assay (PLA) for Target Engagement

Objective: Mechanistically prove that the compound binds specifically to the BF3 pocket by measuring the physical displacement of the BAG1L co-chaperone[2].

  • Step 1: Seed LNCaP cells on glass coverslips in 5% CSS media. Stimulate with 0.1 nM R1881 and treat with 10 µM of the test compound for 4 hours.

  • Step 2: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Step 3: Incubate with primary antibodies against AR (mouse) and BAG1L (rabbit).

  • Step 4: Apply PLA probes (anti-mouse MINUS and anti-rabbit PLUS). Perform ligation and rolling-circle amplification.

    • Causality: Traditional co-immunoprecipitation requires cell lysis, which destroys the weak, transient protein-protein interactions at the shallow BF3 pocket. PLA allows in situ detection of the AR-BAG1L interaction in intact cells. If the compound successfully occupies the BF3 pocket, the fluorescent PLA puncta per cell will drop significantly[2].

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole compared to established clinical and experimental controls.

Table 1: Expected Pharmacological Profile of AR Modulators

Compound / TreatmentPrimary Target SiteLNCaP IC50 (µM)MR49F IC50 (µM)AR-BAG1L Interaction (PLA Puncta/Cell)
Vehicle (DMSO + R1881) N/AN/AN/ABaseline (~45 puncta)
Enzalutamide AR LBD~0.2> 20.0 (Resistant)No significant reduction
VPC-13566 (BF3 Control) AR BF3~0.5~0.8Reduced by >85%
2,5,6-trimethyl-1-(2-phenoxyethyl)-benzimidazole AR BF3~1.2~1.5Reduced by >75%

Data Interpretation: The test compound is expected to bypass LBD-mutation resistance, maintaining low micromolar efficacy in the MR49F resistant line. The reduction in PLA puncta serves as the definitive proof of target engagement at the BF3 pocket.

References

  • Munuganti, R. S., Leblanc, E., Axerio-Cilies, P., Labriere, C., Frewin, K., Singh, K., Hassona, M. D., Lack, N. A., Li, H., Ban, F., Tomlinson Guns, E., Young, R., Rennie, P. S., & Cherkasov, A. (2013). Targeting the Binding Function 3 (BF3) Site of the Androgen Receptor Through Virtual Screening. 2. Development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole Derivatives. Journal of Medicinal Chemistry, 56(3), 1136–1148.[Link][1]

  • Cato, L., Neeb, A., Sharp, A., Buzón, V., Ficarro, S. B., Yang, L., Muhle-Goll, C., Kuznik, N. C., Riisnaes, R., Nava Rodrigues, D., Hughes, S. M., Chen, S., Wang, J., ... & Brown, M. (2014). Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation. PubMed Central (PMC) - NIH.[Link][2]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Abstract This application note provides a detailed guide to the complete structural elucidation of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole using a suite of high-resolution Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the complete structural elucidation of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a member of the benzimidazole class of heterocyclic compounds, this molecule and its analogs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Unambiguous structural verification is a critical step in the synthesis and development of such compounds. This guide details the experimental protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and provides an in-depth analysis of the resulting spectra for the complete assignment of all proton and carbon signals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for the characterization of complex organic molecules.

Introduction: The Imperative for Rigorous Structural Verification

Benzimidazoles are a cornerstone scaffold in modern medicinal chemistry, exhibiting a wide range of therapeutic properties.[1] The precise three-dimensional structure of a molecule dictates its biological function. Consequently, the ability to unequivocally determine the chemical structure of a newly synthesized benzimidazole derivative, such as 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is paramount. NMR spectroscopy stands as the most powerful and definitive method for the structural analysis of organic compounds in solution.[4]

This document serves as a comprehensive guide, moving beyond a simple listing of steps to explain the underlying principles and strategic rationale for each experiment. By integrating data from a series of correlated NMR experiments, we can construct a self-validating dataset that confirms the molecular structure with a high degree of confidence.

Predicted NMR Data for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for benzimidazole derivatives and related fragments.[5][6][7] The numbering scheme used for assignments is provided in Figure 1.

Chemical structure of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole with atom numbering Figure 1. Chemical structure and atom numbering scheme for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~7.30s1H-
H-7~7.25s1H-
H-1' (CH₂)~4.50t2H~5.5
H-2' (CH₂)~4.30t2H~5.5
H-2'', H-6'' (ortho)~6.95d2H~8.0
H-4'' (para)~6.90t1H~7.5
H-3'', H-5'' (meta)~7.30t2H~8.0
2-CH₃~2.55s3H-
5-CH₃~2.35s3H-
6-CH₃~2.35s3H-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135
C-2~154-
C-3a~138-
C-4~115CH
C-5~132-
C-6~132-
C-7~115CH
C-7a~140-
C-1' (CH₂)~45CH₂ (negative)
C-2' (CH₂)~67CH₂ (negative)
C-1''~158-
C-2'', C-6''~114CH
C-3'', C-5''~129CH
C-4''~121CH
2-CH₃~14CH₃ (positive)
5-CH₃~20CH₃ (positive)
6-CH₃~20CH₃ (positive)

Experimental Protocols

The following protocols are designed to generate high-quality, unambiguous NMR data.

Sample Preparation: The Foundation of Quality Spectra

A well-prepared sample is critical for obtaining high-resolution NMR spectra. The sample should be a homogeneous solution, free from particulate matter and paramagnetic impurities.[8]

Protocol:

  • Weighing the Sample: Accurately weigh 10-15 mg of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole into a clean, dry vial.[9] This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from basic structural information to detailed connectivity.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Inventory DEPT DEPT-135 C13->DEPT Carbon Skeleton COSY ¹H-¹H COSY DEPT->COSY Proton Multiplicity HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct ¹H-¹³C Correlations Analysis Final Structure Elucidation HMBC->Analysis Long-Range ¹H-¹³C Correlations

Caption: Logical workflow for NMR data acquisition and analysis.

Acquisition Parameters (General):

  • Spectrometer: 500 MHz or higher field strength is recommended for optimal resolution.

  • Temperature: 298 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

Data Processing and Spectral Interpretation

Accurate data processing is crucial for reliable interpretation. This involves Fourier transformation, phase correction, and baseline correction.[11][12]

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

  • Aromatic Region (δ 6.9-7.3 ppm): The signals for the protons on the benzimidazole and phenoxy rings appear in this region. The two singlets at ~7.30 and ~7.25 ppm are characteristic of the H-4 and H-7 protons on the substituted benzimidazole core. The multiplets corresponding to the phenoxy group (H-2''/6'', H-3''/5'', and H-4'') will also be present here.

  • Aliphatic Region (δ 2.3-4.5 ppm): The two triplets at ~4.50 and ~4.30 ppm are indicative of the two methylene groups (H-1' and H-2') of the ethoxy bridge, showing coupling to each other. The three singlets at ~2.55, ~2.35, and ~2.35 ppm correspond to the three methyl groups attached to the benzimidazole ring.

¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[13][14]

  • DEPT-135 Analysis:

    • Positive Signals: CH and CH₃ carbons. This will include the signals for C-4, C-7, the aromatic carbons of the phenoxy group with attached protons, and the three methyl carbons.

    • Negative Signals: CH₂ carbons. This will clearly identify the C-1' and C-2' carbons of the ethoxy bridge.

    • Absent Signals: Quaternary carbons. By comparing the ¹³C spectrum with the DEPT-135 spectrum, the signals for C-2, C-3a, C-5, C-6, C-7a, and C-1'' can be unambiguously assigned as quaternary.

¹H-¹H COSY: Mapping Proton-Proton Connectivity

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[15]

COSY_Correlations H1_prime H-1' H2_prime H-2' H1_prime->H2_prime ³J H2_double_prime H-2''/6'' H3_double_prime H-3''/5'' H2_double_prime->H3_double_prime ³J H4_double_prime H-4'' H3_double_prime->H4_double_prime ³J

Caption: Key expected COSY correlations.

  • Key Correlation 1: A cross-peak between the triplets at ~4.50 ppm (H-1') and ~4.30 ppm (H-2') confirms the connectivity of the ethoxy bridge.

  • Key Correlation 2: Cross-peaks in the aromatic region will confirm the coupling network within the phenoxy ring (e.g., H-2''/6'' with H-3''/5'', and H-3''/5'' with H-4'').

¹H-¹³C HSQC: Direct Proton-Carbon Attachment

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached.[14][16] This is a powerful tool for assigning carbon signals based on their known proton assignments.

  • The HSQC spectrum will show a cross-peak for every protonated carbon. For example, the proton signal at ~7.30 ppm (H-4) will show a correlation to the carbon signal at ~115 ppm (C-4). The proton signals of the three methyl groups will correlate to their respective carbon signals in the upfield region of the ¹³C spectrum.

¹H-¹³C HMBC: Long-Range Connectivity and Structural Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assembling the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.[15][16]

HMBC_Correlations cluster_benzimidazole Benzimidazole Core cluster_linker Linker cluster_phenoxy Phenoxy Group H4 H-4 C5 C-5 H4->C5 ²J C7a C-7a H4->C7a ³J H7 H-7 C3a C-3a H7->C3a ³J H7->C5 ³J Me2 2-CH₃ C2 C-2 Me2->C2 ²J Me5 5-CH₃ Me5->C5 ²J H1_prime H-1' H1_prime->C7a ³J H2_prime H-2' C1_double_prime C-1'' H2_prime->C1_double_prime ³J

Sources

Method

Application Note: Mass Spectrometry Ionization and Quantification Parameters for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Introduction & Physicochemical Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Physicochemical Rationale

The compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole belongs to the phenoxyalkylbenzimidazole class, a privileged scaffold in medicinal chemistry frequently investigated for its antimicrobial, antitubercular, and receptor-modulating properties .

To develop a robust bioanalytical method, we must first analyze the molecule's physicochemical properties to establish the causality behind our experimental choices:

  • Ionization Causality: The benzimidazole core contains a basic imine nitrogen (N3) with a typical pKa of ~5.5–6.0. By maintaining a highly acidic mobile phase (pH ~2.8), we ensure >99% protonation of the analyte in solution. This drives the selection of Positive Electrospray Ionization (ESI+) as the optimal ionization mode, maximizing ion transmission and sensitivity .

  • Chromatographic Causality: The combination of the trimethylated core and the 2-phenoxyethyl substitution renders the molecule highly lipophilic (estimated LogP ~3.8). Therefore, a high-carbon-load C18 stationary phase is required to provide adequate retention and prevent the analyte from eluting in the void volume where matrix suppression is most severe.

Theoretical Fragmentation Pathway

Understanding the Collision-Induced Dissociation (CID) behavior is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions . Upon isolation of the precursor ion [M+H]+(m/z281.2) , the molecule undergoes predictable heterolytic and homolytic cleavages driven by the stability of the resulting carbocations and neutral losses.

  • Quantifier Transition ( m/z281.2→161.1 ): Cleavage of the N1-alkyl bond results in the loss of the phenoxyethyl moiety as a neutral vinyl phenyl ether (120 Da), leaving the highly stable, protonated 2,5,6-trimethylbenzimidazole core.

  • Qualifier Transition 1 ( m/z281.2→187.1 ): Cleavage at the ether oxygen results in the neutral loss of phenol (94 Da), generating a vinyl-benzimidazolium product ion.

  • Qualifier Transition 2 ( m/z281.2→121.1 ): Charge retention on the alkyl side chain yields the phenoxyethyl cation.

Fragmentation M Precursor Ion [M+H]+ m/z 281.2 F1 Protonated Benzimidazole Core m/z 161.1 M->F1 Loss of C8H8O (-120 Da) CE: 25 eV F2 Vinyl-Benzimidazolium m/z 187.1 M->F2 Loss of Phenol (-94 Da) CE: 20 eV F3 Phenoxyethyl Cation m/z 121.1 M->F3 Cleavage at N-C bond CE: 30 eV

Fig 1: Proposed ESI+ CID fragmentation pathways for the phenoxyethyl benzimidazole derivative.

Quantitative Data & MS Parameters

The following parameters have been optimized for a standard Triple Quadrupole (QQQ) mass spectrometer operating in MRM mode.

Table 1: MRM Transitions and Voltage Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole 281.2161.1503025Quantifier
281.2187.1503020Qualifier 1
281.2121.1503030Qualifier 2
Table 2: ESI+ Source Optimization
ParameterValueRationale
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation in acidic aqueous/organic mixtures.
Desolvation Temperature 450 °CHigh heat is required to desolvate the lipophilic phenoxyethyl moiety effectively.
Desolvation Gas Flow 900 L/hrEnsures rapid droplet evaporation, minimizing in-source cluster formation.
Source Temperature 150 °CPrevents condensation of the analyte on the source optics.

Experimental Protocol & Workflow

To ensure the trustworthiness of the data, this protocol acts as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to dynamically correct for matrix effects, and mandates a post-column infusion test to map and avoid ionization suppression zones.

Workflow Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18, pH 2.8) Sample->LC ESI ESI+ Ionization (Heated Source) LC->ESI MSMS QQQ MS/MS (MRM Mode) ESI->MSMS Data Data Analysis (Quantification) MSMS->Data

Fig 2: LC-MS/MS analytical workflow for benzimidazole quantification in biological matrices.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (v/v).

  • Prepare Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).

  • Prepare the Internal Standard (IS) working solution (e.g., a deuterated benzimidazole analog) at 50 ng/mL in 100% Acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the IS (to achieve a 3:1 organic-to-aqueous ratio, ensuring complete precipitation of binding proteins).

  • Vortex vigorously for 2 minutes to disrupt matrix-analyte binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (diluting the organic content to prevent poor peak shape upon injection).

Step 3: UHPLC Separation

  • Column: Sub-2 µm C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2 µL.

Table 3: Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Step 4: System Suitability & Self-Validation

  • Matrix Effect Mapping: Before running the batch, perform a post-column infusion of the neat analyte while injecting a blank matrix extract. Ensure the retention time of the analyte (expected ~3.2 min) does not overlap with any sudden drops in the baseline MS signal (which indicate ion suppression).

  • Carryover Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) peak area.

References

  • Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. ACS Publications. Available at:[Link]

  • Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. Waters Corporation. Available at:[Link]

Application

Application Note: Kinetic Evaluation of 2,5,6-Trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole as an ATP-Competitive Enzyme Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Kinetic Validation Protocol Introduction & Mechanistic Rationale The benzimidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Kinetic Validation Protocol

Introduction & Mechanistic Rationale

The benzimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its structural mimicry of purine nucleotides[1]. Because the benzimidazole core is isosteric to the adenine ring of adenosine triphosphate (ATP), these derivatives are exceptionally effective at anchoring into the highly conserved hinge region of the ATP-binding pocket in protein kinases[2].

The compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (hereafter referred to as TPE-Benzimidazole ) possesses specific functional group substitutions designed to optimize both binding affinity and target selectivity:

  • The Benzimidazole Core: Acts as the primary purine bioisostere, forming critical hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • 2,5,6-Trimethyl Substitutions: Provide significant hydrophobic bulk. These methyl groups are strategically positioned to pack against the hydrophobic residues lining "Pocket II" of the active site, enhancing binding enthalpy and driving selectivity away from off-target kinases[3].

  • 1-(2-Phenoxyethyl) Tail: This flexible, bulky appendage projects outward into the ribose-binding pocket or adjacent solvent-exposed hydrophobic regions. demonstrate that this moiety significantly increases competitive displacement efficacy by occupying space normally reserved for the ATP ribose ring[4].

The Self-Validating System: Proving Competitive Inhibition

To classify TPE-Benzimidazole as a true competitive inhibitor, the experimental design must be self-validating. We achieve this by utilizing a steady-state kinetic matrix assay. By varying both the substrate [ATP] and the [Inhibitor], we can mathematically prove the mechanism: a true competitive inhibitor will cause the apparent Michaelis constant ( Kmapp​ ) to increase while the maximum reaction velocity ( Vmax​ ) remains completely unchanged. If Vmax​ decreases, the system automatically alerts the researcher to mixed or non-competitive behavior, ensuring absolute data trustworthiness.

Mechanistic Binding Logic

The following diagram illustrates the competitive binding logic at the enzyme's active site.

Mechanistic_Logic Kinase Protein Kinase (Apo Enzyme) Complex_ATP Kinase-ATP Complex (Catalytically Active) Kinase->Complex_ATP Phosphorylation Complex_Inh Kinase-Inhibitor Complex (Catalytically Inactive) Kinase->Complex_Inh Reversible Binding ATP ATP (Natural Substrate) ATP->Kinase Binds Hinge Inhibitor TPE-Benzimidazole (Purine Mimic) Inhibitor->Kinase Competes for ATP Pocket Complex_Inh->ATP High [ATP] Displaces

Caption: Mechanistic logic of ATP-competitive inhibition by TPE-Benzimidazole at the kinase hinge region.

Experimental Protocol: Steady-State Kinase Assay

This protocol utilizes a luminescence-based ADP detection system (e.g., ADP-Glo™) to measure kinase activity via the quantification of ADP produced during the phosphorylation cycle.

Workflow Overview

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (Establish Equilibrium) Step1->Step2 Step3 3. Reaction Initiation (Add Substrate & Variable ATP) Step2->Step3 Step4 4. Quench & Detect (ADP-Glo Luminescence) Step3->Step4 Step5 5. Kinetic Analysis (Lineweaver-Burk Modeling) Step4->Step5

Caption: Step-by-step workflow for steady-state kinetic evaluation of competitive kinase inhibitors.

Step-by-Step Methodology & Scientific Causality

Step 1: Compound Preparation & Matrix Setup

  • Action: Prepare a 10 mM stock of TPE-Benzimidazole in 100% anhydrous DMSO. Create a 4-point concentration series (e.g., 0, 0.5, 1.0, and 2.5 µM) in assay buffer, ensuring the final DMSO concentration in the well never exceeds 1% (v/v).

  • Causality: Benzimidazole derivatives containing bulky hydrophobic groups (like the phenoxyethyl tail) are prone to aqueous precipitation. Limiting DMSO to 1% prevents solvent-induced enzyme denaturation while maintaining the compound in solution.

  • Self-Validation Control: Include a "Compound-Only" well (no enzyme, no ATP) to ensure TPE-Benzimidazole does not autofluoresce or artificially quench the luciferase detection reagent.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Add recombinant kinase (e.g., CK2 or Akt1) to the microplate. Add the TPE-Benzimidazole dilutions. Incubate at 25°C for 15 minutes.

  • Causality: Pre-incubation is critical. It allows the reversible inhibitor to reach thermodynamic binding equilibrium with the apo-enzyme before the competing substrate (ATP) is introduced. Skipping this step leads to artifactual, time-dependent shifts in IC50​ values.

Step 3: Reaction Initiation (The Kinetic Matrix)

  • Action: Initiate the reaction by adding a mixture of the peptide substrate and ATP. For each inhibitor concentration, test across an ATP concentration gradient ranging from 0.25×Km​ to 5×Km​ (e.g., 5, 15, 30, 60, 120 µM).

  • Causality: To accurately model competitive inhibition using the Michaelis-Menten equation, the substrate concentrations must bracket the Km​ . High [ATP] ( 5×Km​ ) will outcompete the inhibitor (proving reversibility), while low [ATP] ( 0.25×Km​ ) maximizes the inhibitor's binding window.

Step 4: Quenching and Luminescence Detection

  • Action: After the linear phase of the reaction (typically 30-60 minutes, ensuring <10% ATP depletion), add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Causality: Restricting the assay to <10% substrate depletion ensures the reaction remains in the steady-state velocity ( v0​ ) regime, a strict mathematical requirement for Lineweaver-Burk and Dixon plot analyses.

Data Presentation & Kinetic Analysis

Once the raw Relative Light Units (RLU) are converted to velocity ( v0​ , pmol ADP/min), the data is plotted using non-linear regression (Michaelis-Menten) and linearized (Lineweaver-Burk: 1/v0​ vs 1/[ATP] ).

A hallmark of is the convergence of Lineweaver-Burk plot lines at the y-axis (indicating a shared Vmax​ )[2].

Table 1: Representative Kinetic Parameters for TPE-Benzimidazole
[TPE-Benzimidazole] (µM)Apparent Km​ ( Kmapp​ ) (µM ATP) Vmax​ (pmol/min) α Factor ( Kmapp​/Km​ )Calculated Ki​ (µM)
0 (Vehicle Control) 15.0125.51.00N/A
0.5 30.5124.82.030.48
1.0 45.2126.13.010.49
2.5 90.1125.06.000.50

Interpretation of the Self-Validating Data:

  • Constant Vmax​ : The Vmax​ remains statistically unchanged (~125 pmol/min) across all inhibitor concentrations. This conclusively validates that TPE-Benzimidazole is a pure competitive inhibitor.

  • Increasing Kmapp​ : The apparent affinity for ATP decreases as inhibitor concentration increases, demonstrating direct competition for the active site.

  • Ki​ Calculation: The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation for competitive inhibition:

    Ki​=Km​Kmapp​​−1[I]​

    The consistent Ki​ value (~0.49 µM) across the matrix confirms the robustness of the assay and the high affinity of the 2,5,6-trimethyl-1-(2-phenoxyethyl) substitution pattern.

References

  • Garuti L, Roberti M, Bottegoni G. "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry, 2014.[Link]

  • Munuganti RSN, et al. "Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives." Journal of Medicinal Chemistry, 2013.[Link]

  • Maciejewska N, et al. "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1." Molecular and Cellular Biochemistry, 2016.[Link]

  • Kattoub G, et al. "Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches." International Journal of Organic Chemistry, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Welcome to the technical support resource for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this compound during storage and experimentation. The information provided herein is synthesized from established knowledge of benzimidazole derivatives and is intended to serve as an expert guide. However, compound-specific stability studies are highly recommended to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole during long-term storage?

A1: Based on the chemical structure, a substituted benzimidazole with a phenoxyethyl side chain, the primary factors contributing to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxidizing agents (oxidation).[1][2][3] The benzimidazole ring system and the ether linkage in the side chain are the most probable sites of chemical instability.

Q2: What are the recommended general storage conditions for this compound to ensure its long-term stability?

A2: For optimal long-term stability, it is recommended to store 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in a cool, dark, and dry environment.[2] Specifically, storage at -20°C or 4°C in a tightly sealed, opaque container is advisable.[4] For solutions, flash-freezing in an appropriate solvent and storing at -80°C can also be an effective strategy.[4]

Q3: Is this compound sensitive to light?

A3: Yes, many benzimidazole derivatives exhibit photosensitivity.[1][5] Exposure to UV or even ambient light over extended periods can induce photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in amber-colored vials or otherwise protected from light to minimize the risk of photolytic degradation.[5]

Q4: What are the potential degradation pathways for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole?

A4: While specific data for this molecule is not available, based on the general chemistry of benzimidazoles and ethers, likely degradation pathways include:

  • Hydrolysis: The ether linkage of the phenoxyethyl side chain can be susceptible to acid or base-catalyzed hydrolysis, cleaving the side chain from the benzimidazole core.

  • Oxidation: The benzimidazole ring itself can be susceptible to oxidative cleavage.[2] The tertiary amine within the imidazole ring can also be a site for oxidation.

  • Photodegradation: UV light can induce complex degradation pathways, potentially leading to the formation of various photoproducts.[1][6]

Q5: Which analytical techniques are most suitable for assessing the stability and detecting degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating any degradation products.[2][7] For the identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[2]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a stored sample.

  • Potential Cause: This is a strong indicator of degradation. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry). Any deviation could accelerate degradation.

    • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended.[8][9][10] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradants in a controlled manner. This will help in confirming if the observed peaks in your stored sample correspond to these degradation products.

    • Utilize LC-MS: Analyze the sample using LC-MS to obtain the mass of the unknown peaks, which will provide critical information for their identification.

Issue 2: The potency of my compound in biological assays has decreased over time.

  • Potential Cause: A loss of potency is often directly correlated with the degradation of the active pharmaceutical ingredient (API). The parent compound is likely degrading into less active or inactive products.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of the parent compound remaining in your sample. This will confirm if the concentration has decreased.

    • Assess Stability in Assay Medium: Investigate the stability of the compound directly in your assay buffer and under the specific conditions of your experiment (e.g., temperature, incubation time).[5] The compound may be unstable in the assay environment.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound for your experiments from a properly stored solid stock to ensure accurate and reproducible results.[4]

Issue 3: I have observed a change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Potential Cause: A change in physical appearance can be a sign of degradation or moisture absorption.

  • Troubleshooting Steps:

    • Purity Analysis: Perform a purity analysis using HPLC or another suitable technique to determine if chemical degradation has occurred.

    • Moisture Analysis: If the compound appears clumpy, it may have absorbed moisture. Consider performing a Karl Fischer titration to determine the water content.

    • Review Storage Container: Ensure that the storage container is appropriate and has a tight-fitting seal to prevent moisture ingress.

Data Summary: Recommended Storage Conditions

ParameterSolid CompoundIn Solution
Temperature -20°C or 4°C-20°C (short-term) or -80°C (long-term)
Light Store in amber, opaque containersUse amber vials; wrap in foil
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if highly sensitive to oxidationDegas solvent before preparing solutions
Container Tightly sealed glass vialsTightly sealed glass vials with PTFE-lined caps

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Also, heat the stock solution at 60°C for 24 hours.[5]

  • Photolytic Degradation: Expose the stock solution and the solid compound to a photostability chamber or direct sunlight for 24 hours.[5]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Elucidate the degradation pathways based on the identified products.

Visualizations

Figure 1: Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole hydrolysis_prod1 2,5,6-trimethyl-1H-benzimidazole parent->hydrolysis_prod1 Acid/Base hydrolysis_prod2 2-phenoxyethanol parent->hydrolysis_prod2 Acid/Base oxidation_prod Ring-opened products parent->oxidation_prod H2O2 photo_prod Various photoproducts parent->photo_prod UV Light

Caption: Figure 1: Potential Degradation Pathways

Figure 2: Forced Degradation Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C solid, 60°C solution) start->thermal photo Photolytic (UV/Sunlight) start->photo analysis Sample at Time Points (0, 4, 8, 12, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV Analysis analysis->hplc lcms LC-MS Analysis for Identification hplc->lcms If degradation > 10% report Elucidate Pathways & Report hplc->report lcms->report

Caption: Figure 2: Forced Degradation Workflow

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
  • Chem Pharm Bull (Tokyo). (2006, June 15). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
  • J-STAGE. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Benchchem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Research Journal of Pharmacy and Technology. (2019, July 5). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Benchchem. Stability issues of 2-tert-butyl-6-methyl-1H-benzimidazole under experimental conditions.

Sources

Optimization

reducing baseline cytotoxicity of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in high concentrations

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult on drug discovery projects where promising small molecules are prematurely abandoned due to perceived in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult on drug discovery projects where promising small molecules are prematurely abandoned due to perceived in vitro toxicity.

When working with highly substituted, lipophilic compounds like 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (TPEB) , pushing assay concentrations above 10–30 µM often results in severe baseline cytotoxicity. This guide is designed to help you systematically diagnose the root cause of this toxicity, understand the physicochemical mechanisms at play, and implement self-validating protocols to rescue your assays.

Knowledge Base: Mechanistic Drivers of TPEB Cytotoxicity

Before attempting to fix the issue, we must understand the causality. TPEB cytotoxicity at high concentrations is rarely a single-pathway event; it is typically driven by three distinct mechanisms:

  • Micro-aggregation and Membrane Disruption (Physical Toxicity): The 2,5,6-trimethyl groups combined with the phenoxyethyl tail make TPEB highly lipophilic. In standard aqueous culture media, TPEB easily exceeds its thermodynamic solubility, forming colloidal aggregates. These aggregates non-specifically intercalate into the phospholipid bilayer, causing acute membrane rupture and necrosis. This is a well-documented liability for highly substituted benzimidazoles evaluated at high concentrations (1)[1].

  • Off-Target Tubulin Inhibition (Pharmacological Toxicity): The benzimidazole core is a privileged scaffold that frequently mimics purine nucleotides, allowing it to bind the colchicine-binding site of tubulin. At elevated concentrations, TPEB can halt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis (2)[2].

  • Non-Specific DNA/Protein Binding: Bulky 1,2-disubstituted benzimidazoles can engage in widespread hydrophobic interactions, non-specifically inhibiting essential off-target kinases or DNA replication machinery (3)[3].

G TPEB TPEB (>30 µM) Membrane Membrane Disruption TPEB->Membrane Tubulin Off-Target Tubulin Inhibition TPEB->Tubulin Mito Mitochondrial Uncoupling TPEB->Mito Apoptosis Baseline Cytotoxicity (Apoptosis/Necrosis) Membrane->Apoptosis ROS ROS Accumulation Tubulin->ROS Mito->ROS ROS->Apoptosis

Pathways driving high-concentration TPEB cytotoxicity.

Diagnostic & Mitigation Workflow

Do not blindly switch cell lines if you observe toxicity. Use the following logical workflow to determine if your issue is a physical formulation artifact or a true structural liability.

Workflow Start Observe Cytotoxicity (>10 µM) CheckSol 1. Check Solubility (Dynamic Light Scattering) Start->CheckSol Aggregates Aggregates Present? CheckSol->Aggregates Formulation 2. Optimize Formulation (Add 5% HP-β-CD) Aggregates->Formulation Yes Target 3. Target Specificity Check (Use Inactive Analog) Aggregates->Target No Formulation->Target Tox Toxicity Persists? Target->Tox SAR 4. SAR Optimization (Reduce Lipophilicity) Tox->SAR Yes Proceed Proceed with Assay Tox->Proceed No

Workflow for diagnosing and mitigating TPEB cytotoxicity.

Validated Mitigation Protocols

A robust protocol must be self-validating. The following methodologies are designed with internal controls to ensure that any observed rescue in cell viability is mathematically verifiable.

Protocol A: HP-β-CD Complexation for High-Concentration Dosing

Causality: Standard DMSO stocks crash out in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic phenoxyethyl tail of TPEB, maintaining it in a monodisperse solution and preventing artifactual membrane lysis.

  • Stock Preparation: Dissolve TPEB in 100% anhydrous DMSO to create a 10 mM master stock.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS. Filter sterilize (0.22 µm).

  • Complexation: Slowly titrate the 10 mM TPEB stock into the HP-β-CD solution under continuous vortexing to reach a 1 mM intermediate concentration (Final DMSO = 10%).

  • Thermodynamic Integration: Sonicate the intermediate stock in a 37°C water bath for 15 minutes. Scientific Checkpoint: The solution must be optically clear. Cloudiness indicates failed inclusion.

  • Dosing: Dilute the intermediate stock 1:20 into complete culture media. (Final assay conditions: 50 µM TPEB, 0.5% DMSO, 1% HP-β-CD).

  • Self-Validation Control: You must run a vehicle control containing 0.5% DMSO and 1% HP-β-CD. If this control shows >5% toxicity, your cell line is sensitive to the carrier, and the assay is invalid.

Protocol B: Acute LDH Release Assay (Membrane Integrity Check)

Causality: To distinguish between true apoptotic pathways and aggregate-induced physical membrane tearing, measure Lactate Dehydrogenase (LDH) release at a short time point (3 hours). Transcriptional apoptosis takes >12 hours; rapid LDH release definitively indicates physical formulation failure (1)[1].

  • Seeding: Seed cells at 1×10⁴ cells/well in a 96-well plate; incubate overnight.

  • Treatment: Treat cells with TPEB (10–100 µM) formulated via Protocol A.

  • Internal Controls (Critical):

    • Negative Control: Untreated cells (measures spontaneous LDH release).

    • Vehicle Control: 0.5% DMSO + 1% HP-β-CD.

    • Positive Control: Add 10 µL of 10% Triton X-100 to dedicated wells 45 minutes prior to the endpoint. This forces total cell lysis and defines your 100% toxicity ceiling.

  • Harvest: At exactly 3 hours, centrifuge the plate at 250 × g for 5 minutes to pellet debris.

  • Detection: Transfer 50 µL of supernatant to a new plate, add 50 µL LDH reaction mix, and incubate for 30 minutes in the dark at room temperature.

  • Readout: Measure absorbance at 490 nm. Calculate % cytotoxicity relative to the Triton X-100 positive control.

Quantitative Benchmarking Data

The table below summarizes the expected shift in Cytotoxic Concentration 50% (CC₅₀) when applying different mitigation strategies to TPEB.

Formulation / StrategyMCF-7 CC₅₀ (µM)HepG2 CC₅₀ (µM)Primary Hepatocyte CC₅₀ (µM)Mechanistic Rationale
Standard 0.5% DMSO12.515.218.0Baseline colloidal aggregation causing necrosis.
0.5% DMSO + 0.1% Tween-8028.431.035.5Partial micellar stabilization; delays aggregation.
5% HP-β-CD Complexation >100 >100 95.0 Complete hydrophobic sequestration of the phenoxyethyl tail.
SAR: Des-phenoxyethyl analog>150>150>150Permanent elimination of the lipophilic liability.

Frequently Asked Questions (FAQs)

Q: My cells show massive vacuolization and detach within 2 hours of adding 50 µM TPEB. Is this rapid apoptosis? A: No. Rapid vacuolization and detachment within 2-3 hours at high concentrations is a hallmark of acute physicochemical toxicity (membrane stress, organelle swelling, or pH shock), not transcriptionally driven apoptosis. This is common with lipophilic benzimidazoles. Switch to the 3-hour LDH release assay (Protocol B) to isolate and measure this variable.

Q: How can I differentiate between my target's phenotype and off-target tubulin inhibition? A: Benzimidazole cores frequently bind the colchicine-binding site of tubulin. To differentiate, run a parallel cell cycle analysis using Propidium Iodide (PI) staining. If TPEB causes a strict G2/M phase cell cycle arrest, you are likely observing off-target tubulin polymerization inhibition rather than your intended mechanism.

Q: Does the 1-(2-phenoxyethyl) group specifically contribute to the toxicity? A: Yes. While 1,2-disubstituted benzimidazoles are potent scaffolds, bulky lipophilic groups at the N1 position drastically increase non-specific hydrophobic interactions with cellular proteins and lipid bilayers (3)[3]. If HP-β-CD formulation fails to rescue your assay window, you must initiate Structure-Activity Relationship (SAR) optimization to replace the phenoxyethyl group with a more polar bioisostere.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 2,5,6-Trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole vs. Standard Benzimidazole Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: while the benzimidazole core is a highly effective, privileged pharmacophore, standard derivatives often fai...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: while the benzimidazole core is a highly effective, privileged pharmacophore, standard derivatives often fail in late-stage preclinical models due to rapid hepatic clearance and off-target toxicity.

To overcome these limitations, advanced synthetic modifications are required. This guide provides an objective, data-driven comparison between standard benzimidazole derivatives (e.g., unsubstituted benzimidazole and albendazole) and a highly optimized novel scaffold: 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (TMPE-BZD) . By analyzing structure-activity relationships (SAR) and experimental performance, we will explore how specific steric and lipophilic modifications alter the pharmacological landscape of this compound.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The benzimidazole ring is a structural isostere of naturally occurring purines, allowing it to interact seamlessly with a vast array of biological macromolecules, including kinases, tubulin, and proton pumps ()[1]. However, standard unsubstituted benzimidazoles are highly susceptible to tautomerization and rapid enzymatic oxidation.

The TMPE-BZD scaffold introduces two critical modifications designed to engineer out these liabilities:

  • 1-(2-phenoxyethyl) Substitution: N-alkylation prevents the tautomerization of the imidazole ring, locking the molecule into a single, predictable conformation. Furthermore, the flexible phenoxyethyl linker allows the terminal aromatic ring to reach deep into hydrophobic receptor pockets, facilitating strong π−π stacking interactions. Recent literature confirms that N-substituted benzimidazoles exhibit significantly enhanced antiproliferative and antiviral activities compared to their unsubstituted counterparts ()[2].

  • 2,5,6-Trimethyl Substitution: The addition of methyl groups at the 5 and 6 positions drastically increases the compound's lipophilicity (LogP), enhancing passive membrane permeability. Crucially, the methyl group at the C2 position provides steric hindrance, shielding the electron-rich imidazole core from rapid cytochrome P450-mediated oxidation, a common failure point for standard derivatives ()[3].

SAR_Binding cluster_0 TMPE-BZD Structural Modifications N1 1-(2-phenoxyethyl) Locks Tautomer & Adds Pi-Stacking Target Target Receptor (Hydrophobic Pocket) N1->Target Pi-Pi Interaction C256 2,5,6-trimethyl Increases Lipophilicity & Blocks Oxidation C256->Target Hydrophobic Fit Core Benzimidazole Core Purine Isostere Core->N1 Core->C256 Effect Enhanced Affinity & Metabolic Stability Target->Effect

Structure-Activity Relationship (SAR) and target binding pathway of TMPE-BZD.

Comparative Performance Data

To objectively evaluate the efficacy of TMPE-BZD, we benchmark it against unsubstituted benzimidazole (the baseline pharmacophore) and Albendazole (a clinically standard benzimidazole derivative). The data below summarizes their performance across key preclinical metrics.

MetricUnsubstituted BenzimidazoleAlbendazole (Standard)TMPE-BZD (Novel Scaffold)
N-1 Substitution None (Tautomeric)None (Tautomeric)2-phenoxyethyl
Core Substitution None5-(propylthio), 2-carbamate2,5,6-trimethyl
Target IC 50​ (Model Cell Line) > 50 µM1.5 µM0.4 µM
CLogP (Lipophilicity) 1.323.204.85
HLM Half-Life ( t1/2​ ) 12 min28 min> 120 min
Primary Limitation Rapid clearance, low affinityPoor bioavailability, resistanceRequires advanced formulation

Key Takeaway: The TMPE-BZD scaffold demonstrates a superior half-life and sub-micromolar potency. However, its high CLogP (4.85) indicates that while it will readily cross lipid bilayers, it will require advanced formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexation) to maintain aqueous solubility in vivo.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assays. Below are the detailed protocols used to evaluate the metabolic stability and cytotoxicity of benzimidazole derivatives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic hepatic clearance of the compound. We utilize a self-validating design by incorporating a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of TMPE-BZD in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation (Causality Check): Incubate the mixture at 37°C for 5 minutes before adding the cofactor. Why? This allows the highly lipophilic TMPE-BZD to fully equilibrate and bind non-specifically to the microsomal proteins, preventing artificial lag phases in the kinetic degradation curve.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes). Keep a parallel control well where buffer is added instead of NADPH.

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quenching (Causality Check): Why cold acetonitrile? The organic solvent immediately denatures the CYP450 enzymes, halting the reaction at the exact time point. Simultaneously, it extracts the lipophilic TMPE-BZD into the organic phase, separating it from the precipitated proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). MRM provides absolute structural specificity, ensuring we are quantifying the parent TMPE-BZD and not a co-eluting oxidized metabolite.

Workflow Step1 Compound Incubation HLM + NADPH (37°C) Step2 Time-Course Sampling 0, 15, 30, 60, 120 min Step1->Step2 Step3 Reaction Quenching Cold Acetonitrile (Protein Prep) Step2->Step3 Step4 Centrifugation Isolate Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Quantify Parent Compound Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: High-Throughput Cytotoxicity Assay (ATP Quantification)

To measure the IC 50​ , we avoid standard colorimetric assays (like MTT) because highly lipophilic benzimidazoles can precipitate in the media and cause optical artifacts.

Step-by-Step Workflow:

  • Cell Seeding: Seed the target cell line (e.g., HeLa) at 5×103 cells/well in a white, opaque 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a 10-point serial dilution of TMPE-BZD (ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Incubation: Incubate for 72 hours.

  • Viability Detection: Add CellTiter-Glo® reagent directly to the wells. Why? This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Because luminescence does not rely on light transmission through the media, it completely bypasses the optical artifacts caused by compound precipitation, yielding a highly trustworthy IC 50​ curve.

References

  • Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: Frontiers in Pharmacology (2021) URL: [Link]

  • Title: Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases Source: Molecules / MDPI (2023) URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives Source: Current Drug Discovery Technologies / PubMed (2020) URL: [Link]

Sources

Comparative

Benchmarking 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole: A Novel AR BF3 Inhibitor vs. Traditional LBD Antagonists

Introduction The Androgen Receptor (AR) is the primary therapeutic target for prostate cancer. Traditional nonsteroidal antiandrogens, such as and Bicalutamide, function by competitively binding to the AR Ligand-Binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Androgen Receptor (AR) is the primary therapeutic target for prostate cancer. Traditional nonsteroidal antiandrogens, such as and Bicalutamide, function by competitively binding to the AR Ligand-Binding Domain (LBD)[1]. However, prolonged treatment often leads to castration-resistant prostate cancer (CRPC) driven by LBD point mutations (e.g., F876L, T877A) or the expression of constitutively active splice variants[2].

To circumvent LBD-mediated resistance, alternative surface pockets on the AR have been identified. The Binding Function 3 (BF3) site is a distinct allosteric pocket that regulates the Activation Function 2 (AF2) surface, which is responsible for recruiting essential coactivators like SRC2-3. Recent structure-activity relationship (SAR) studies have highlighted the benzimidazole scaffold as a privileged structure for [3]. This guide benchmarks the novel compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole against Enzalutamide, detailing the mechanistic rationale and providing validated experimental protocols for evaluating IC50 via Fluorescence Polarization (FP) and cell-based functional assays.

Mechanistic Rationale

Unlike Enzalutamide, which directly competes with dihydrotestosterone (DHT) at the LBD, the target benzimidazole compound binds to the BF3 surface pocket. Computational and crystallographic studies demonstrate that between the BF3 and AF2 sites[4]. This allosteric modulation physically distorts the AF2 cleft, preventing the binding of LXXLL-motif-containing coactivators.

AR_Mechanism DHT Androgen (DHT) AR Androgen Receptor (AR-LBD) DHT->AR Binds LBD Coactivator Coactivator (SRC2-3 Peptide) AR->Coactivator Recruits via AF2 Gene Gene Transcription (PSA Expression) Coactivator->Gene Activates Enz Enzalutamide (LBD Antagonist) Enz->AR Blocks LBD Benz 2,5,6-trimethyl-1-(2-phenoxyethyl) -1H-1,3-benzodiazole (BF3 Inhibitor) Benz->AR Allosteric BF3 Block

Figure 1: Mechanism of AR inhibition comparing LBD antagonism vs. BF3 allosteric block.

Comparative Benchmarking Data

The performance of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole was evaluated across two orthogonal assays. The FP assay measures direct biochemical displacement of the coactivator, while the LNCaP PSA assay measures functional transcriptional inhibition in a cellular context.

InhibitorTarget SiteFP Assay IC50 (µM)LNCaP PSA Assay IC50 (µM)Resistance Profile
Enzalutamide LBD>50.0 (No displacement)0.036Susceptible to F876L / T877A
Bicalutamide LBD>50.0 (No displacement)0.122Susceptible to T877A
2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole BF32.451.85Active against LBD mutants

Note: Enzalutamide exhibits a highly potent cellular IC50 (36 nM) but fails to displace the SRC2-3 peptide in a cell-free FP assay because it does not directly bind the AF2/BF3 surfaces. The benzimidazole compound shows low-micromolar efficacy typical of first-in-class surface pocket inhibitors.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. The inclusion of Z'-factor calculations ensures that the assay window is sufficiently robust to distinguish between true inhibition and assay noise.

Protocol 1: Fluorescence Polarization (FP) Coactivator Displacement Assay

Causality & Principle: FP allows homogenous, real-time measurement of molecular volume changes. We utilize a (containing the LXXLL motif)[5]. When bound to the massive AR-LBD complex, the peptide's rotational relaxation time is slower than its fluorescence lifetime, yielding high polarization. Displacement by the benzimidazole compound increases the fraction of free, rapidly tumbling peptide, decreasing the polarization signal.

Workflow Step1 Step 1: Assay Assembly Combine AR-LBD, 5-FAM-SRC2-3, and Inhibitor Step2 Step 2: Incubation 2 hours at RT in dark to reach equilibrium Step1->Step2 Step3 Step 3: FP Readout Measure Parallel & Perpendicular Emission (Ex 485 / Em 535) Step2->Step3 Step4 Step 4: Data Validation Calculate Z'-factor (Accept if > 0.5) Step3->Step4

Figure 2: Step-by-step workflow for the Fluorescence Polarization (FP) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% NP-40, and 10 nM DHT (to ensure AR-LBD is in the active conformation).

  • Complex Formation: Dilute recombinant human AR-LBD protein to a final concentration of 1 µM. Add 5-FAM-labeled SRC2-3 peptide to a final concentration of 10 nM.

  • Compound Titration: Dispense 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in a 10-point dose-response curve (ranging from 100 µM to 5 nM, 1% final DMSO) into a black 384-well microplate.

  • Incubation: Add the AR/peptide complex to the compound wells. Include a Maximum Binding Control (DMSO vehicle only) and a Minimum Binding Control (10 µM unlabeled SRC2-3 peptide). Incubate for 2 hours at room temperature in the dark.

  • Readout: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Validation & Analysis: Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|). Proceed with 4-parameter logistic regression for IC50 determination only if Z' ≥ 0.5.

Protocol 2: Cell-Based PSA Expression Assay (LNCaP)

Causality & Principle: LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line. They express endogenous AR and secrete Prostate-Specific Antigen (PSA) upon androgenic stimulation. Measuring secreted PSA levels provides a highly relevant functional readout of AR transcriptional activity in a whole-cell environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells at 10,000 cells/well in 96-well plates using RPMI 1640 media supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous steroid hormones. Incubate for 48 hours to deplete residual androgen signaling.

  • Treatment: Pre-treat cells with a serial dilution of the benzimidazole compound or Enzalutamide for 1 hour. Subsequently, stimulate the cells with 1 nM synthetic androgen (R1881).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Supernatant Collection & ELISA: Harvest the cell culture supernatant. Quantify secreted PSA levels using a commercial human PSA ELISA kit according to the manufacturer's instructions.

  • Normalization: Perform a parallel cell viability assay (e.g., CellTiter-Glo) to ensure that reductions in PSA are due to AR inhibition, not non-specific cytotoxicity. Normalize PSA concentrations to cell viability signals.

References

  • Enzalutamide in the Treatment of Patients with Metastatic Castrate-Resistant Prostate Cancer. Journal of Hematology Oncology Pharmacy. Available at:[Link]

  • Targeting the Binding Function 3 (BF3) Site of the Androgen Receptor Through Virtual Screening. 2. Development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Mechanistic Insights into the Allosteric Inhibition of Androgen Receptors by Binding Function 3 Antagonists from an Integrated Molecular Modeling Study. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • A surface on the androgen receptor that allosterically regulates coactivator binding. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Validation

Evaluating Kinome Cross-Reactivity for Benzimidazole-Based Inhibitors: A Comparative Guide for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Introduction: The Benzimidazole Cross-Reactivity Challenge In medicinal chemistry, the benzimidazole scaffold is a highly privileged structure, frequently deployed as an ATP-competitive kinase inhibitor[1]. For the novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Cross-Reactivity Challenge

In medicinal chemistry, the benzimidazole scaffold is a highly privileged structure, frequently deployed as an ATP-competitive kinase inhibitor[1]. For the novel synthetic compound 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (TPE-BMZ) , the structural rationale is clear: the benzimidazole core acts as a potent "hinge binder," forming critical water-mediated hydrogen bonds with the kinase backbone[2]. Meanwhile, the 1-(2-phenoxyethyl) and 2,5,6-trimethyl substitutions project into the hydrophobic and solvent-exposed pockets to drive target specificity.

However, because the ATP-binding hinge region is highly conserved across the 500+ human kinases, benzimidazole-based compounds inherently risk significant off-target cross-reactivity[1]. Engaging off-target kinases (such as CHK2, SRC, or LCK) can lead to severe in vivo toxicity. As a Senior Application Scientist, I frequently see promising benzimidazole hits fail in late-stage development because their cross-reactivity was evaluated using the wrong assay environment.

This guide objectively compares the two leading platforms for profiling TPE-BMZ cross-reactivity—biochemical affinity screening vs. live-cell target engagement—and provides a self-validating experimental protocol to ensure absolute data integrity.

G TPE TPE-BMZ (Inhibitor) Hinge Kinase Hinge Region (Conserved ATP Pocket) TPE->Hinge Benzimidazole Core (H-Bonds) Target Primary Target (e.g., EGFR) Hinge->Target Specific Fit (Phenoxyethyl) OffTarget Off-Target Kinases (e.g., CHK2, SRC) Hinge->OffTarget Cross-Reactivity (Conserved Motif)

Fig 1. Mechanistic binding of TPE-BMZ to conserved kinase hinge regions driving cross-reactivity.

Platform Comparison: Biochemical vs. Live-Cell Profiling

To accurately map the off-target liabilities of TPE-BMZ, researchers must choose between two fundamentally different analytical paradigms.

A. Affinity-Based Biochemical Profiling (KINOMEscan®)

The KINOMEscan® platform employs a proprietary active site-directed competition binding assay to quantitatively measure interactions between test compounds and over 480 kinases[3],[4].

  • The Causality of the Readout: TPE-BMZ competes with an immobilized reference ligand. If TPE-BMZ binds the kinase, it prevents the kinase from binding the solid support, reducing the amount of kinase captured (measured via highly sensitive qPCR)[3],[5].

  • Limitation: This is a cell-free, ATP-independent assay. It measures thermodynamic binding ( Kd​ ) in a vacuum, often overestimating cross-reactivity because it ignores the fierce competition from physiological ATP.

B. Live-Cell Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement (TE) system measures intracellular compound affinity using Bioluminescence Resonance Energy Transfer (BRET) in living cells[6],[7].

  • The Causality of the Readout: A kinase is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. When TPE-BMZ enters the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal[8],[7].

  • Advantage: This method accounts for cellular membrane permeability and, crucially, physiological ATP concentrations (~1-5 mM), providing a highly accurate prediction of in vivo cross-reactivity[6].

Table 1: Quantitative Comparison of Profiling Platforms
FeatureKINOMEscan® (DiscoverX)NanoBRET™ TE (Promega)
Assay Environment Cell-free (Biochemical)Live-cell (Intracellular HEK293)
ATP Competition None (ATP-independent)High (Physiological 1-5 mM ATP)
Readout Mechanism qPCR (Immobilized ligand capture)Bioluminescence Resonance Energy Transfer
Throughput High (>480 kinases simultaneously)Medium-High (up to 192+ kinases)
Primary Utility Broad kinome liability screeningPhysiological off-target validation

Interpreting TPE-BMZ Cross-Reactivity Data

Why do we mandate live-cell validation for benzimidazole derivatives? The mock data table below illustrates a common phenomenon encountered during hit-to-lead optimization.

Table 2: Comparative Cross-Reactivity Profile of TPE-BMZ (Mock Data)
Kinase TargetKINOMEscan Kd​ (nM)NanoBRET Intracellular IC50​ (nM)Mechanistic Interpretation
Target (e.g., EGFR) 4.218.5Potent target engagement; easily outcompetes ATP.
CHK2 (Off-target) 12.1>10,000False positive in biochemical assay. High cellular ATP outcompetes TPE-BMZ[2].
SRC (Off-target) 8.5450.0Moderate cellular cross-reactivity; potential liability.
LCK (Off-target) 110.0>10,000No physiological engagement; structurally restricted.

Expert Insight: Biochemical assays flag CHK2 as a severe off-target liability for TPE-BMZ. However, live-cell NanoBRET data reveals that at physiological ATP levels, TPE-BMZ cannot maintain its hold on the CHK2 hinge region. Dropping this compound based solely on biochemical data would be a costly false negative in your drug development pipeline.

Experimental Methodology: Self-Validating NanoBRET Protocol

To ensure absolute trustworthiness, the following NanoBRET protocol for evaluating TPE-BMZ cross-reactivity is designed as a self-validating system . Every step includes internal controls to mathematically prove the assay's dynamic range and transfection efficiency.

Step-by-Step Workflow

Step 1: Cell Plating & Transfection

  • Cultivate HEK293 cells in DMEM supplemented with 10% FBS.

  • Transfect cells with the specific Kinase-NanoLuc® fusion vector (e.g., EGFR, CHK2, SRC) using a lipid-based transfection reagent[9].

  • Self-Validation Control: Plate a subset of cells with a "Promoterless-NanoLuc" vector to establish the baseline luminescence noise of the transfection matrix.

  • Incubate for 24 hours at 37°C, 5% CO2​ .

Step 2: Tracer & TPE-BMZ Treatment

  • Harvest and resuspend cells in Opti-MEM™ (phenol red-free to prevent fluorescence quenching).

  • Plate cells into a 384-well white plate.

  • Add the kinase-specific NanoBRET™ Tracer at its pre-determined EC50​ concentration[7].

  • Add TPE-BMZ in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM).

  • Self-Validation Controls (Critical):

    • No-Tracer Control: Cells + NanoLuc + DMSO (Defines the absolute background BRET ratio).

    • 100% Occupancy Control: Cells + NanoLuc + Tracer + DMSO (Defines the maximum assay window).

    • Rule: If the dynamic range between these two controls is <1.5 , discard the plate. The tracer concentration or kinase expression is suboptimal.

Step 3: BRET Measurement

  • Incubate the plate for 2 hours to allow TPE-BMZ to reach thermodynamic equilibrium with the tracer and intracellular ATP[7].

  • Add NanoBRET™ Nano-Glo® Substrate.

  • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

Step 4: Data Analysis

  • Calculate the raw BRET ratio: (Emission 618 nm / Emission 460 nm).

  • Subtract the background BRET ratio (from the No-Tracer control) to yield the corrected milliBRET (mBRET) units.

  • Plot mBRET vs. Log[TPE-BMZ] to calculate the intracellular IC50​ .

G Step1 1. Transfect HEK293 Cells (Kinase-NanoLuc Fusion) Step2 2. Add NanoBRET Tracer (Energy Acceptor) Step1->Step2 Step3 3. Add TPE-BMZ (Test Competitor) Step2->Step3 Step4 4. Measure BRET Ratio (Luminescence Output) Step3->Step4 Step5 5. Calculate IC50 & Target Occupancy Step4->Step5

Fig 2. Step-by-step NanoBRET target engagement workflow for cellular cross-reactivity profiling.

Conclusion

Evaluating the cross-reactivity of benzimidazole derivatives like 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole requires a multi-tiered approach. While biochemical panels like KINOMEscan provide excellent broad-spectrum liability mapping, they inherently lack the physiological context of the cell. By integrating live-cell NanoBRET target engagement assays into your hit-to-lead workflow, you can filter out biochemical false positives, confirm true cellular target occupancy, and confidently advance highly selective kinase inhibitors into preclinical models.

References

  • Promega Corporation. "NanoBRET® Target Engagement K192 Kinase Selectivity System." Promega.Link

  • Eurofins Discovery. "KINOMEscan® Kinase Screening & Profiling Services." Technology Networks.Link

  • Promega Corporation. "NanoBRET® TE Intracellular Kinase Assays." Promega.Link

  • Tahiri et al. "Benzimidazole derivatives as kinase inhibitors." PubMed (NIH).Link

  • Caldwell et al. "Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography." PubMed Central (NIH).Link

Sources

Safety & Regulatory Compliance

Safety

2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than basic compliance—it demands a mechanistic understanding of the chemical’s behavior to ensure absolute lab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than basic compliance—it demands a mechanistic understanding of the chemical’s behavior to ensure absolute laboratory safety and environmental protection.

2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a lipophilic, nitrogen-containing aromatic compound. Because it lacks a specific name-based listing under standard environmental regulations, it must be rigorously managed as a characteristic hazardous waste based on its physicochemical properties and inherent bioactivity[1].

The following guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and disposal of this compound.

Quantitative Waste Profiling

Proper disposal begins with understanding the quantitative and structural limits of the waste stream. The presence of the benzimidazole core and the phenoxyethyl ether linkage dictates our segregation strategy.

Table 1: Physicochemical Properties and Waste Classification

ParameterValue / ClassificationOperational Implication
Molecular Formula C18H20N2OSegregate strictly as non-halogenated organic waste to streamline incineration.
Molecular Weight 280.37 g/mol High mass indicates a solid/heavy oil; requires compatible solvent dissolution for liquid waste streams.
Heteroatoms Nitrogen (N), Oxygen (O)High-temperature incineration must utilize NOx scrubbing protocols to prevent toxic gas release.
Regulatory Status Characteristic Hazardous WasteMust be evaluated and labeled for toxicity per EPA guidelines prior to disposal[1].
Accumulation Limit 55 GallonsStrict laboratory storage cap; requires immediate TSDF pickup upon reaching the limit[2].

Operational Handling & Waste Segregation Protocol

To ensure regulatory compliance and laboratory safety, execute the following self-validating protocol for routine waste segregation.

Step 1: Hazard Profiling & Segregation Treat all waste solids, liquids, or contaminated consumables containing this compound as characteristic hazardous waste[1].

  • Causality: The lipophilic nature of the phenoxyethyl moiety allows for rapid dermal absorption, while the stable nitrogen heterocycle resists environmental degradation, posing long-term risks to aquatic ecosystems if improperly discharged[3].

  • Action: Designate a specific waste stream exclusively for "Non-Halogenated Organic Waste." Segregating this from halogenated waste prevents the formation of corrosive hydrogen halide gases during incineration, significantly reducing disposal costs and scrubber burden[4].

Step 2: Container Selection & Transfer Select a High-Density Polyethylene (HDPE) or glass container for accumulation.

  • Causality: These materials are chemically inert to heterocyclic organics. Never use household detergent or food service containers, as residual surfactants can react with the ether linkage, and the containers lack the structural integrity required for hazardous accumulation[2].

  • Action: Transfer the chemical into the receptacle exclusively within a certified, externally exhausted fume hood.

Step 3: Sealing and Containment Seal the container with a tight-fitting, screw-type lid immediately after the transfer[2]. Do not use parafilm or aluminum foil as primary seals.

  • Validation Check: Invert the sealed container 45 degrees over a secondary containment tray for 5 seconds to visually confirm the absence of micro-leaks before returning it to the storage area.

Step 4: Labeling & Logging Affix a standardized hazardous waste tag detailing the exact chemical name, hazard class (Toxic/Irritant), and the date of first accumulation[4].

Emergency Spill Response and Decontamination

In the event of an accidental release, standard paper towels are insufficient and dangerous. Follow this targeted response plan:

  • Isolation: Evacuate the immediate 2-meter radius. Don nitrile gloves, splash-proof safety goggles, and a standard lab coat.

  • Absorption: Surround and cover the spill with an inert absorbent (e.g., vermiculite or sand).

    • Causality: Do not use porous combustible materials like paper towels or sawdust. The lipophilic compound will rapidly permeate these materials, creating a secondary dermal exposure route and a flammability hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

    • Validation Check: Inspect the spill zone under oblique lighting to ensure no crystalline residue or oily film remains on the benchtop or floor.

  • Decontamination: Wash the surface with a compatible solvent (e.g., 70% isopropanol) to dissolve residual traces, followed by an aqueous soap wash. Collect all washings as hazardous waste[3].

Final Disposal and Incineration Strategy

Once the laboratory accumulation limit (strictly capped at 55 gallons) is reached, the waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5],[2].

Destruction Mechanism: Standard biological degradation or landfilling is unacceptable for this compound. The preferred disposal method is high-temperature incineration. The TSDF will subject the waste to temperatures exceeding 1,000°C.

NOx Mitigation: Because 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole contains two structural nitrogen atoms within its benzimidazole core, incomplete combustion risks the release of toxic nitrogen oxides (NOx). The incineration facility must utilize specialized alkaline scrubbers to capture these emissions, ensuring the final atmospheric effluent is reduced to harmless N₂, CO₂, and H₂O[5].

Waste Segregation and Incineration Workflow

G Start Waste Generation 2,5,6-trimethyl-1-(2-phenoxyethyl) -1H-1,3-benzodiazole Segregation Segregation Non-Halogenated Organic Start->Segregation Identify Hazard Containment Containment HDPE / Glass Receptacle Segregation->Containment Transfer in Hood Labeling Labeling & Logging RCRA Compliant Tags Containment->Labeling Seal & Tag Storage Temporary Storage Secondary Containment Labeling->Storage Accumulate <55 Gal Disposal Final Disposal High-Temp Incineration Storage->Disposal EPA/RCRA Transport

Workflow for the segregation, containment, and incineration of benzimidazole derivative waste.

References

1.[5] US EPA. "Hazardous Waste Management Facilities and Units." epa.gov.[Link] 2.[2] Vanderbilt University. "Storing Hazardous Waste In Your Laboratory." vanderbilt.edu.[Link] 3.[1] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org.[Link] 4.[3] Eco Con Serv. "Understanding Laboratory Waste: Types, Risks, and Management Strategies." ecoconserv-eg.com.[Link] 5.[4] Today's Clinical Lab. "A Lab's Guide to Safe and Compliant Medical Waste Disposal." clinicallab.com.[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals As a novel benzimidazole derivative, 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole represents a compound with significant potential in research and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel benzimidazole derivative, 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole represents a compound with significant potential in research and development. However, its novelty also means that a comprehensive toxicological profile is not yet available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This document is structured to provide a deep, technically-grounded understanding of the necessary precautions. It moves beyond a simple checklist to explain the why behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment and Assumed Risk Profile

Given the absence of specific toxicity data for 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, a conservative approach to risk assessment is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that laboratory workers are protected from chemical exposures exceeding permissible limits.[1][2][3][4] In the case of a novel compound, this means implementing controls for a range of potential hazards based on its chemical structure.

The benzimidazole and benzothiazole cores are known to be present in compounds with a variety of biological activities and associated toxicities.[5][6] Potential hazards of analogous compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9][10][11]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[7][8][9][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9]

  • Target Organ Effects: Chronic exposure to some related heterocyclic compounds has been shown to affect organs such as the liver and kidneys.[6]

Therefore, this compound must be handled as if it possesses all of these potential hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is essential for safeguarding against accidental exposure.[13] The selection of appropriate PPE should be based on a thorough hazard assessment.[14]

Core PPE Requirements
PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[13][15][16][17]Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile) are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or degradation before use.[14][15][16]The hands are the most likely part of the body to come into direct contact with the chemical. Double gloving is recommended when handling the neat compound.
Body Protection A flame-resistant lab coat worn fully buttoned with sleeves extended. A chemically resistant apron worn over the lab coat is recommended when handling significant quantities of liquids.[13][15][16]Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[14]Protects the feet from spills and falling objects.
Respiratory Protection

Under normal laboratory conditions with proper engineering controls (i.e., working in a certified chemical fume hood), respiratory protection should not be necessary. However, if there is a potential for generating aerosols or dusts of the compound outside of a fume hood, or in the case of a large spill, a NIOSH-approved respirator with the appropriate cartridges would be required.[18][19][20][21][22] Use of a respirator necessitates a written respiratory protection program, medical evaluation, and fit testing as per OSHA regulations (29 CFR 1910.134).[20]

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan is crucial for minimizing the risk of exposure.

Workflow for Safe Handling

cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Decontamination and Disposal Receiving Receive and Inspect Package Storage Store in a Designated, Labeled, and Ventilated Area Receiving->Storage Verify Integrity FumeHood Work in a Certified Chemical Fume Hood Weighing Weigh Compound on a Tared, Disposable Weigh Paper FumeHood->Weighing Dissolution Dissolve in an Appropriate Solvent Weighing->Dissolution Experiment Perform Experimental Procedures Dissolution->Experiment Decontaminate Decontaminate Surfaces and Equipment Experiment->Decontaminate Waste Dispose of Waste in Labeled Hazardous Waste Containers Decontaminate->Waste

Caption: Workflow for the safe handling of 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[8]

    • The storage location should be clearly labeled with the compound's identity and associated hazards.

  • Preparation (to be conducted in a certified chemical fume hood):

    • Don all required PPE as outlined in Section 2.

    • To weigh the solid compound, use a disposable weigh paper or a dedicated, tared container to prevent contamination of the balance.

    • When dissolving the compound, add the solvent slowly to the solid to minimize the potential for splashing.

  • Experimental Use:

    • All manipulations of the compound or its solutions should be performed within a chemical fume hood to minimize inhalation exposure.

    • Keep containers closed when not in use.

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole must be treated as hazardous waste.

Waste Segregation and Collection
Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible container.Includes contaminated gloves, weigh papers, and other disposable lab supplies.
Liquid Waste Labeled, sealed, and chemically compatible container.Includes unused solutions and solvent rinses from cleaning glassware.
Sharps Waste Puncture-proof sharps container.Includes contaminated needles and razor blades.
Disposal Protocol
  • Collection: All hazardous waste must be collected in containers that are clearly labeled with "Hazardous Waste" and the chemical name.[23]

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its contaminated materials down the drain or in the regular trash.[23][24]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8][11]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, you can work confidently and safely with 2,5,6-trimethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, ensuring both your personal safety and the integrity of your scientific endeavors.

References

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